Cys-mc-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C52H85N7O12S |
|---|---|
Poids moléculaire |
1032.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C52H85N7O12S/c1-13-32(6)45(38(70-11)27-41(61)58-26-20-23-37(58)47(71-12)33(7)48(64)54-34(8)46(63)35-21-16-14-17-22-35)57(10)51(67)43(30(2)3)55-49(65)44(31(4)5)56(9)40(60)24-18-15-19-25-59-42(62)28-39(50(59)66)72-29-36(53)52(68)69/h14,16-17,21-22,30-34,36-39,43-47,63H,13,15,18-20,23-29,53H2,1-12H3,(H,54,64)(H,55,65)(H,68,69)/t32-,33+,34+,36-,37-,38+,39?,43-,44-,45-,46+,47+/m0/s1 |
Clé InChI |
APTHBUCXBJQNCQ-ZOFPQANVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cys-mc-MMAE Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. This guide provides a detailed examination of the mechanism of action for Cys-mc-MMAE, a prominent ADC technology. We will explore the journey of a this compound ADC from systemic circulation to its ultimate cytotoxic effect within a cancer cell, focusing on the critical roles of each component: the antibody for targeted delivery, the cysteine-linked maleimidocaproyl (mc) linker for stable drug conjugation, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE), as the cytotoxic payload. This document will detail the processes of internalization, lysosomal trafficking, linker cleavage, and the molecular cascade leading to apoptosis. Furthermore, we will provide a comprehensive overview of key experimental protocols for evaluating ADC efficacy, present quantitative data on cytotoxic potency, and visualize the intricate signaling pathways involved.
The Core Mechanism: A Step-by-Step Cascade
The therapeutic efficacy of a this compound ADC is contingent on a sequence of events, each crucial for the selective destruction of cancer cells.
1.1. Targeting and Binding: The journey begins with the monoclonal antibody (mAb) component of the ADC recognizing and binding to a specific tumor-associated antigen on the surface of a cancer cell. This targeted binding is the cornerstone of the ADC's specificity, minimizing off-target effects on healthy tissues.
1.2. Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.[1] The rate and efficiency of internalization are critical parameters influencing the overall potency of the ADC.
1.3. Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment and proteolytic enzymes within the lysosomes are key to the subsequent release of the cytotoxic payload.
1.4. Linker Cleavage: The maleimidocaproyl (mc) spacer connects the antibody to the cleavable valine-citrulline (vc) dipeptide linker.[2] Within the lysosome, proteases such as Cathepsin B recognize and cleave the vc linker, liberating the MMAE payload from the antibody.[3][4]
1.5. MMAE-Induced Cytotoxicity: The released MMAE, a potent antimitotic agent, diffuses into the cytoplasm.[5][6] It exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[7][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[9]
1.6. Apoptosis Induction: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. MMAE-induced apoptosis involves the activation of a cascade of caspases, including initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), ultimately leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and programmed cell death.[10][11]
1.7. The Bystander Effect: A crucial aspect of some MMAE-based ADCs is the "bystander effect." The released, membrane-permeable MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, thereby enhancing the ADC's anti-tumor activity in heterogeneous tumors.[11][12][13]
Visualizing the Mechanism and Pathways
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key mechanisms and signaling pathways.
Quantitative Analysis of Cytotoxicity
The potency of this compound ADCs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxicity of MMAE and various this compound ADCs across different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of a Cys-linker-MMAE-based ADC (mil40-15) and Controls
| Cell Line | HER2 Status | mil40-15 IC50 (nM) | mil40 (Antibody) IC50 (nM) | MMAE IC50 (nM) | Cys-15 IC50 (nM) |
| BT-474 | HER2+++ | 0.12 | >3438.25 | 0.07 | 8.67 |
| HCC1954 | HER2+++ | 0.28 | >3438.25 | 0.19 | 8.67 |
| NCI-N87 | HER2+++ | 0.12 | >3438.25 | 0.07 | 8.67 |
| MCF-7 | HER2- | 110.54 | >3438.25 | 0.29 | 51.23 |
| MDA-MB-468 | HER2- | 97.62 | >3438.25 | 0.17 | 11.11 |
Data adapted from a study on an ionized Cys-linker-MMAE ADC.[14]
Table 2: IC50 Values of MMAE and Anti-TF ADCs in Human Pancreatic Cancer Cell Lines
| Cell Line | MMAE IC50 (nM) | Anti-human TF ADC IC50 (nM) |
| BxPC-3 | 0.97 ± 0.10 | 1.13 ± 0.18 |
| PSN-1 | 0.99 ± 0.09 | 1.07 ± 0.25 |
| Capan-1 | 1.10 ± 0.44 | 1.25 ± 0.13 |
| Panc-1 | 1.16 ± 0.49 | 1.34 ± 0.28 |
Data adapted from a study on an anti-tissue factor antibody-MMAE conjugate.[15]
Table 3: IC50 Values of H32-VCMMAE ADCs in HER2-Positive Cancer Cell Lines
| ADC | DAR | N87 IC50 (nM) | SK-BR-3 IC50 (nM) | BT474 IC50 (nM) |
| H32-VCMMAE_4.4 | 4.4 | 0.04 ± 0.01 | 0.07 ± 0.01 | 0.10 ± 0.01 |
| H32-VCMMAE_6.6 | 6.6 | 0.03 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 |
Data adapted from a study on H32-VCMMAE ADCs.[16]
Detailed Experimental Protocols
A thorough evaluation of a this compound ADC requires robust and reproducible in vitro assays. The following sections provide detailed protocols for key experiments.
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[5]
-
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
4.2. Antibody Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC that is internalized by the target cells over time.[14][17]
-
Materials:
-
Target cancer cell lines
-
This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution (for adherent cells)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Antibody Binding: Incubate the cells with the fluorescently labeled this compound ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Induction of Internalization: Wash the cells to remove unbound ADC and resuspend them in pre-warmed complete medium. Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample on ice.
-
Stopping Internalization: At each time point, stop the internalization by placing the cells on ice and washing with cold FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI).
-
Data Analysis: The increase in MFI over time at 37°C compared to the 0-hour time point (surface-bound) indicates the extent of ADC internalization.
-
4.3. In Vitro Bystander Effect Assay (Co-culture)
This assay assesses the ability of the released MMAE to kill neighboring antigen-negative cells.[3][10]
-
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cancer cell line (ideally engineered to express a fluorescent protein like GFP for easy identification)
-
This compound ADC and control ADC
-
96-well plates
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide)
-
-
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of the this compound ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze by flow cytometry. Gate on the GFP-positive (Ag-) cell population and quantify the percentage of dead cells.
-
Imaging: Use a high-content imaging system to quantify the number of viable and non-viable GFP-positive cells.
-
-
Data Analysis: An increase in the death of Ag- cells in the co-culture wells compared to the Ag- monoculture wells indicates a bystander effect.
-
Conclusion
The this compound platform represents a sophisticated and highly effective approach to targeted cancer therapy. Its mechanism of action, from precise antibody-mediated targeting to the potent antimitotic activity of MMAE and the potential for a bystander effect, underscores the intricate design of modern ADCs. A thorough understanding of this mechanism, coupled with the application of robust in vitro assays as detailed in this guide, is paramount for the successful research, development, and clinical application of this promising class of anti-cancer agents. The provided data and protocols serve as a valuable resource for professionals in the field, facilitating the continued advancement of ADC technology.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Flow Cytometry Protocol [protocols.io]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zymeworks.com [zymeworks.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
Cys-mc-MMAE vs. Cys-vc-MMAE for ADC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker-payload combinations, those utilizing the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) are prominent. This guide provides a detailed technical comparison of two commonly employed cysteine-linked MMAE constructs: the non-cleavable Cys-mc-MMAE and the cleavable Cys-vc-MMAE. Understanding the nuances of their chemistry, mechanism of action, and preclinical performance is crucial for the rational design of next-generation ADCs.
Structural and Mechanistic Overview
At the heart of the comparison lies the nature of the linker connecting the cytotoxic payload (MMAE) to the monoclonal antibody (mAb) via a cysteine residue. The two constructs, while both utilizing a maleimidocaproyl (mc) spacer for conjugation to the antibody's thiol group, differ fundamentally in their payload release mechanism.
-
This compound: This construct features a non-cleavable linker. The maleimidocaproyl spacer is directly attached to the MMAE payload. The release of the active drug, in the form of a cysteine-linker-MMAE catabolite, is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This mechanism generally results in high plasma stability and a reduced risk of premature drug release.[3]
-
Cys-vc-MMAE: This construct incorporates a cleavable linker system, specifically a valine-citrulline (vc) dipeptide sequence.[][5] This dipeptide is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][] Upon internalization of the ADC and trafficking to the lysosome, Cathepsin B cleaves the vc linker, triggering a self-immolative cascade through a para-aminobenzylcarbamate (PABC) spacer, ultimately releasing the unmodified, highly potent MMAE payload.[1][] This targeted release mechanism can lead to a potent bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[2] The full linker-drug construct is often abbreviated as mc-vc-PABC-MMAE.[1][7]
Comparative Data
The choice between a cleavable and a non-cleavable linker strategy has significant implications for the ADC's pharmacokinetic profile, efficacy, and toxicity. The following tables summarize key quantitative data comparing this compound and Cys-vc-MMAE based ADCs.
Table 1: Physicochemical and Stability Properties
| Property | This compound | Cys-vc-MMAE | References |
| Linker Type | Non-cleavable | Cleavable (Cathepsin B sensitive) | [1][2] |
| Payload Release Mechanism | Antibody degradation | Enzymatic cleavage of Val-Cit | [1][2][] |
| Calculated LogP (mc-vc-PAB-MMAE) | N/A (hydrophobicity is a known characteristic) | 4.79 | [8] |
| Plasma Stability (Human) | High | Generally stable, with minimal premature release. | [3] |
| Plasma Stability (Rodent) | High | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to a shorter half-life. | [9] |
Table 2: In Vitro and In Vivo Performance
| Parameter | This compound | Cys-vc-MMAE | References |
| In Vitro Potency (IC50) | Potent, but generally less so than vc-MMAE due to the attached linker-amino acid upon release. | Highly potent due to the release of unmodified MMAE. | [2][10] |
| Bystander Effect | Limited to no bystander effect as the charged catabolite is less membrane-permeable. | Capable of inducing a significant bystander effect due to the release of membrane-permeable MMAE. | [2] |
| In Vivo Efficacy | Can be highly effective, with a potentially wider therapeutic window in some models. | Potent anti-tumor activity, but efficacy can be impacted by linker instability in rodent models. | [10][11] |
| Therapeutic Index | The therapeutic window for a cAC10-mc-MMAF ADC was found to be at least 3-fold higher than for cAC10-vc-MMAF. | Can have a narrower therapeutic index due to potential off-target toxicity from prematurely released payload. | [1] |
Table 3: Toxicity Profile
| Toxicity Parameter | This compound | Cys-vc-MMAE | References |
| Primary Off-Target Toxicities | Primarily payload-class dependent (e.g., neutropenia, peripheral neuropathy for MMAE). | Payload-class dependent, but can be exacerbated by premature linker cleavage, leading to systemic toxicity. | [12][13][14] |
| Dose-Limiting Toxicities (DLTs) | Similar DLTs to vc-MMAE ADCs, related to the MMAE payload. | Commonly reported DLTs for vc-MMAE ADCs include severe bone marrow toxicity, sepsis, and severe motor neuropathy. | [12] |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the evaluation of ADCs. Below are detailed protocols for key experiments in the development and comparison of this compound and Cys-vc-MMAE ADCs.
ADC Synthesis and Characterization
Objective: To conjugate the mc-MMAE or vc-MMAE linker-payload to a monoclonal antibody via cysteine residues and characterize the resulting ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
mc-MMAE or mc-vc-PABC-MMAE maleimide-activated drug-linker
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine or free cysteine
-
Purification system: Size-exclusion chromatography (SEC) or Protein A affinity chromatography
-
Analytical instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry (MS)
Protocol:
-
Antibody Reduction:
-
Prepare the mAb solution to a concentration of 2-10 mg/mL in a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.2-7.5).
-
Add a molar excess of TCEP (typically 2-5 equivalents per disulfide bond) to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[15]
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.
-
Add the drug-linker solution to the reduced mAb at a slight molar excess (e.g., 1.1-1.5 equivalents per available thiol).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The reaction proceeds via a Michael addition of the antibody's thiol groups to the maleimide (B117702) of the linker.[16]
-
-
Quenching and Purification:
-
Quench the reaction by adding a molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
Purify the ADC from unreacted drug-linker and other reagents using SEC or Protein A chromatography.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or MS.[17]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.
-
Confirmation of Conjugation: Confirm the correct mass of the ADC and its subunits (light and heavy chains) using MS.[17]
-
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify premature payload release in plasma.
Protocol:
-
Incubate the ADC (e.g., 100 µg/mL) in plasma from different species (human, monkey, mouse) at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Separate the ADC from plasma proteins, for example, using Protein A magnetic beads.
-
Analyze the amount of intact ADC and released payload using techniques such as ELISA or LC-MS.[9]
In Vivo Efficacy Study
Objective: To determine the anti-tumor activity of the ADC in a relevant animal model.
Protocol:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cells that express the target antigen.
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, naked mAb, this compound ADC, Cys-vc-MMAE ADC).
-
Administer a single intravenous dose of the ADCs.[11]
-
Monitor tumor volume and body weight of the mice over time.
-
Euthanize the mice when tumors reach a specified size or at the end of the study, and collect tumors for further analysis if required.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Mechanism of Action Comparison.
Caption: ADC Synthesis Workflow.
Conclusion
The choice between this compound and Cys-vc-MMAE for ADC development is a critical decision that significantly influences the therapeutic potential of the resulting conjugate. Cys-vc-MMAE offers the advantage of a potent, targeted release of unmodified MMAE, which can lead to a powerful bystander effect. However, its susceptibility to premature cleavage in certain preclinical species necessitates careful consideration and potentially the use of alternative models for accurate safety and efficacy assessment. Conversely, this compound provides a more stable ADC with a potentially wider therapeutic index due to its reliance on complete antibody degradation for payload release, which limits systemic toxicity. The selection of the optimal linker technology will ultimately depend on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic application. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions in the design and development of innovative and effective ADCs.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 5. Vc-MMAE - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Bystander Effect of Cysteine-Linked mc-MMAE Antibody-Drug Conjugates
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the bystander effect, a critical mechanism of action for Antibody-Drug Conjugates (ADCs) utilizing a cysteine-linked maleimidocaproyl (mc) linker with the highly potent payload, Monomethyl Auristatin E (MMAE). The bystander effect, the ability of an ADC to kill not only antigen-positive (Ag+) target cells but also adjacent antigen-negative (Ag-) cells, is paramount for achieving therapeutic efficacy in heterogeneous tumors.
We will dissect the molecular mechanisms, present quantitative data from key studies, detail experimental protocols for evaluating this phenomenon, and provide visual diagrams to illustrate the core concepts and workflows.
The Core Mechanism of the Cys-mc-MMAE Bystander Effect
The bystander effect of an MMAE-based ADC is a multi-step process that begins with targeted delivery and culminates in the diffusion of the cytotoxic payload to neighboring cells. The use of a cleavable linker, such as the commonly employed valine-citrulline (vc) dipeptide often used in conjunction with the mc spacer, is essential for this process.
The sequence of events is as follows:
-
Binding and Internalization : The ADC's monoclonal antibody specifically binds to a target antigen on the surface of a cancer cell (Ag+).[1] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[2]
-
Lysosomal Trafficking and Cleavage : The endosome containing the ADC fuses with a lysosome.[2] The acidic environment and, critically, the presence of lysosomal proteases like Cathepsin B, cleave the linker (e.g., the valine-citrulline dipeptide).[3][]
-
Payload Release and Diffusion : This enzymatic cleavage releases the unconjugated, highly potent MMAE payload into the cytoplasm of the Ag+ cell. Due to its physicochemical properties—being lipophilic, hydrophobic, and uncharged—MMAE is membrane-permeable. This allows it to diffuse out of the target Ag+ cell and into the surrounding tumor microenvironment.
-
Bystander Cell Killing : The diffused MMAE can then penetrate the cell membrane of nearby Ag- cells that do not express the target antigen. Once inside the bystander cell, MMAE exerts its potent cytotoxic activity.
The diagram below illustrates this intricate process from initial antibody binding to the ultimate killing of a bystander cell.
MMAE's Intracellular Mechanism of Action
Once MMAE enters the cytoplasm of either the target or bystander cell, it functions as a potent antimitotic agent. It disrupts cellular division by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.
The consequences of this action are twofold:
-
G2/M Cell Cycle Arrest : Cells are unable to progress through the G2/M phase of the cell cycle and cannot divide.
-
Induction of Apoptosis : Prolonged arrest in mitosis triggers the programmed cell death pathway, known as apoptosis. This involves the activation of a cascade of enzymes called caspases (e.g., caspase-3), which ultimately leads to cell death.
The signaling pathway for MMAE-induced apoptosis is visualized below.
Quantitative Analysis of the Bystander Effect
The efficacy of the bystander effect is influenced by several factors, including the properties of the payload, the ratio of Ag+ to Ag- cells, and the level of antigen expression on target cells. Quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50) values, is crucial for comparing the potency of different ADCs.
Table 1: Comparative Cytotoxicity of MMAE and its Conjugates
This table summarizes the in vitro cytotoxicity of MMAE and related ADCs across different cell lines, highlighting the difference in potency between direct killing of Ag+ cells and bystander killing.
| Cell Line(s) | ADC / Payload | Target Antigen | Key Finding | IC50 Value(s) | Reference(s) |
| N87 (Ag+) & GFP-MCF7 (Ag-) | Trastuzumab-vc-MMAE | HER2 | Efficient killing of Ag+ cells with minimal direct effect on Ag- cells. | N87: ~0.1 nMGFP-MCF7: ~350 nM | |
| BT-474 (Ag+) & MCF-7 (Ag-) | mil40-15 (Cys-linker-MMAE) | HER2 | ADC with non-cleavable Cys-linker shows potent Ag+ killing but reduced bystander effect (higher IC50). | BT-474: 10⁻¹¹ MBystander/MCF-7: 10⁻⁹ M | |
| L-82 (Anaplastic Large Cell Lymphoma) | cAC10-vcMMAE | CD30 | Potency is dependent on Drug-to-Antibody Ratio (DAR). | 2-55 ng/mL (depending on DAR) | |
| PC-3 & C4-2B (Prostate Cancer) | Free MMAE | N/A | Demonstrates the intrinsic high potency of the free payload. | ~2 nM |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and assay methodology.
Table 2: Physicochemical Properties Influencing Bystander Effect
The ability of a payload to exert a bystander effect is fundamentally linked to its membrane permeability. This table compares MMAE with MMAF, a related auristatin with attenuated bystander capacity due to its charged nature.
| Payload | Key Physicochemical Property | Membrane Permeability | Bystander Effect Potential | Reference(s) |
| MMAE | Lipophilic, uncharged | High | Potent | |
| MMAF | C-terminal phenylalanine (charged) | Low / Attenuated | Minimal to None | |
| Cys-linker-MMAE Metabolite | Ionized (charged) | Low | Minimal |
Experimental Protocols for Bystander Effect Characterization
Validating and quantifying the bystander effect is a critical step in the preclinical development of ADCs. Several in vitro and in vivo assays are routinely employed.
In Vitro Co-Culture Bystander Assay
This is the foundational assay for evaluating the bystander effect. It involves culturing Ag+ and Ag- cells together and measuring the viability of the Ag- population after ADC treatment.
Detailed Methodology:
-
Cell Line Selection and Preparation :
-
Select an antigen-positive (Ag+) cell line that expresses the target of the ADC (e.g., HER2-positive N87 or BT474 cells).
-
Select an antigen-negative (Ag-) cell line that is sensitive to the MMAE payload but does not express the target antigen (e.g., HER2-negative MCF7 cells).
-
Engineer the Ag- cell line to express a stable fluorescent marker (e.g., Green Fluorescent Protein, GFP) or a luciferase reporter gene. This allows for specific identification and quantification of the Ag- population within the mixed culture.
-
-
Co-Culture Setup :
-
Seed the Ag+ and Ag- cells together in multi-well plates.
-
Test various ratios of Ag+ to Ag- cells (e.g., 1:3, 1:1, 3:1) to determine how the density of target cells affects the magnitude of bystander killing.
-
Include monoculture controls for both Ag+ and Ag- cells to establish baseline cytotoxicity.
-
-
ADC Treatment :
-
Treat the co-cultures and monocultures with a serial dilution of the this compound ADC.
-
Crucially, the concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct cytotoxic effect on the Ag- monoculture.
-
Include an isotype control ADC (a non-targeting antibody conjugated with the same linker-payload) to control for non-specific uptake and toxicity.
-
-
Incubation and Analysis :
-
Incubate the plates for a sufficient duration (typically 72 to 120 hours) to allow for ADC processing, payload release, diffusion, and induction of apoptosis.
-
Quantify the viability of the fluorescently-labeled Ag- cell population. Common methods include:
-
Flow Cytometry : Provides precise counts of viable and non-viable (e.g., Propidium Iodide or DAPI-positive) cells in the GFP-positive population.
-
High-Content Imaging/Live-Cell Imaging : Allows for real-time monitoring and quantification of the decline in the Ag- cell population over time.
-
-
-
Data Interpretation :
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture at the same ADC concentration confirms a bystander effect.
-
The workflow for this essential assay is depicted below.
Conditioned Medium Transfer Assay
This assay is used to confirm that the bystander effect is mediated by a soluble, cell-permeable factor (i.e., the released MMAE) rather than direct cell-to-cell contact.
Methodology:
-
Culture Ag+ cells and treat them with the ADC for a set period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium), which now contains any released payload.
-
Filter the medium to remove any cells or debris.
-
Transfer this conditioned medium to a culture of Ag- cells.
-
After incubation, assess the viability of the Ag- cells. A significant reduction in viability compared to cells treated with medium from untreated Ag+ cells confirms the presence of a cytotoxic agent in the medium.
In Vivo Admixed Tumor Model
To evaluate the bystander effect in a more physiologically relevant setting, an admixed tumor model is used.
Methodology:
-
Model Establishment : Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may be engineered with a luciferase reporter for non-invasive in vivo imaging (e.g., using an IVIS system).
-
ADC Treatment : Once tumors are established, treat the mice systemically with the this compound ADC, an isotype control ADC, or vehicle.
-
Tumor Monitoring : Monitor tumor growth over time using caliper measurements. If luciferase-tagged cells are used, bioluminescence imaging can be used to specifically track the population of Ag- cells within the tumor.
-
Analysis : A significant inhibition of overall tumor growth and, specifically, a reduction in the bioluminescent signal from the Ag- cells in the ADC-treated group compared to controls, provides strong evidence of an in vivo bystander effect.
Conclusion
The bystander effect is a defining feature of ADCs that employ a cleavable linker and a membrane-permeable payload like MMAE. For this compound ADCs, this effect is initiated by the specific delivery to and processing within antigen-positive cells, followed by the release and diffusion of free MMAE to kill neighboring antigen-negative cells. This mechanism is critical for overcoming the challenge of tumor heterogeneity, a common feature of solid tumors.
A thorough understanding and robust quantitative evaluation of the bystander effect, using the experimental frameworks detailed in this guide, are essential for the rational design and clinical development of next-generation ADCs. The choice of linker and the physicochemical properties of the payload are the chief factors that determine the potency of this crucial anti-tumor activity.
References
preclinical studies and development of Cys-mc-MMAE ADCs
An In-depth Technical Guide to the Preclinical Development of Cysteine-mc-MMAE Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, embodying the "magic bullet" concept by selectively delivering highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] This precision is achieved through three core components: a monoclonal antibody (mAb) targeting a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][2]
This guide focuses on a prevalent class of ADCs where the payload, monomethyl auristatin E (MMAE), is conjugated to the antibody via a maleimidocaproyl (mc) spacer attached to cysteine residues.[3] MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10, is up to 1000 times more potent than traditional chemotherapeutics like doxorubicin, making it too toxic for standalone administration.[1][] When tethered to an antibody, its powerful cell-killing capabilities can be precisely directed. The cysteine-based conjugation approach, typically involving the reduction of interchain disulfide bonds on the mAb, allows for a controlled drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[3][5]
This document serves as a technical resource for researchers and drug development professionals, detailing the preclinical evaluation of Cys-mc-MMAE ADCs, from their mechanism of action to the critical in vitro and in vivo studies that underpin their journey toward clinical investigation.
Mechanism of Action: From Antigen Binding to Apoptosis
The therapeutic effect of a this compound ADC is a multi-step cascade that begins with targeted binding and culminates in apoptosis of the cancer cell and its neighbors. The most common configuration involves a cleavable linker system, such as maleimidocaproyl-valine-citrulline-p-aminobenzyl-carbamate (mc-vc-PABC), which is crucial for the intracellular release of MMAE.[3][6]
-
Binding and Internalization : The ADC circulates systemically until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[7] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.[1][7]
-
Lysosomal Trafficking and Payload Release : The endosome traffics to and fuses with a lysosome.[1] The acidic environment and proteolytic enzymes, particularly cathepsin B, within the lysosome cleave the valine-citrulline (vc) dipeptide component of the linker.[][8] This cleavage initiates the collapse of the self-immolative PABC spacer, releasing the unmodified, fully active MMAE payload into the cytosol.[3]
-
Disruption of Microtubule Dynamics : Once free in the cytoplasm, MMAE exerts its potent antimitotic effect by binding to tubulin, the fundamental protein subunit of microtubules.[][9] It inhibits tubulin polymerization, preventing the formation and extension of the microtubule network.[1][10]
-
Cell Cycle Arrest and Apoptosis : Microtubules are essential for forming the mitotic spindle during cell division. By disrupting their dynamics, MMAE causes cells to arrest in the G2/M phase of the cell cycle.[1][11] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death characterized by the activation of caspases (e.g., caspase-3) and cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[1]
-
The Bystander Effect : The released MMAE payload is relatively lipophilic and membrane-permeable.[12] This property allows it to diffuse out of the targeted, antigen-positive cancer cell and into the surrounding tumor microenvironment, where it can be absorbed by and kill adjacent, antigen-negative cancer cells.[13][14] This "bystander killing" is a critical mechanism for treating heterogeneous tumors where not all cells express the target antigen.[15][16]
Preclinical Development and Evaluation Workflow
The preclinical development of a this compound ADC is a systematic process designed to characterize its efficacy, safety, and pharmacokinetic profile before human trials. The workflow integrates a series of in vitro assays and in vivo models to select the most promising ADC candidate.[17][18]
Key Preclinical Studies and Experimental Protocols
In Vitro Assays
A suite of in vitro assays is essential for the initial screening and characterization of ADCs.[19][20]
a) Target-Specific Cytotoxicity Assay This assay determines the potency (IC50) of the ADC on antigen-positive cells compared to antigen-negative cells.[15][]
-
Objective : To quantify the ADC's ability to specifically kill target cells.
-
Methodology (MTT-based) :
-
Cell Plating : Seed both antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the this compound ADC, an isotype control ADC, and free MMAE in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[19]
-
Incubation : Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours, at 37°C in a humidified CO2 incubator.
-
Viability Assessment : Add a tetrazolium dye solution (e.g., MTT) to each well and incubate for 2-4 hours. The viable cells will reduce the dye to a colored formazan (B1609692) product.
-
Data Analysis : Solubilize the formazan crystals and measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[19]
-
b) Bystander Effect Assay This assay evaluates the ability of the released MMAE to kill adjacent antigen-negative cells.[15]
-
Objective : To determine if the ADC can induce bystander killing in a mixed cell population.
-
Methodology (Co-culture) :
-
Cell Preparation : Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the unlabeled antigen-positive cell line.
-
Co-culture Plating : Seed a mixture of antigen-positive and antigen-negative cells (e.g., at a 1:1 or other relevant ratio) in 96-well plates.[13]
-
ADC Treatment : Treat the co-cultures with serial dilutions of the this compound ADC and appropriate controls.[14]
-
Incubation : Incubate the plates for 72-120 hours.
-
Analysis : Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled antigen-negative cell population. A significant reduction in the viability of these cells in ADC-treated wells (compared to controls) indicates a bystander effect.[14]
-
c) Linker Stability Assay This assay assesses the stability of the linker in plasma to ensure the payload is not prematurely released into circulation.[19]
-
Objective : To measure the rate of payload deconjugation in plasma.
-
Methodology :
-
Incubation : Incubate the ADC at a defined concentration (e.g., 10 µM) in human and relevant animal species (e.g., mouse, cynomolgus monkey) plasma at 37°C.[19]
-
Sampling : Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation : Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis : Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and free MMAE over time.[19]
-
Data Analysis : Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
-
In Vivo Studies
In vivo studies in animal models are critical for evaluating the therapeutic index of an ADC.[22]
a) In Vivo Efficacy Studies These studies assess the anti-tumor activity of the ADC, typically using xenograft models.[22][23]
-
Objective : To determine if the ADC can inhibit tumor growth in a living organism.
-
Methodology (Tumor Xenograft Model) :
-
Model Establishment : Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[23][24] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping : Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).
-
Dosing : Administer the treatments, typically via intravenous (IV) injection, according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Monitoring : Monitor tumor volume (using caliper measurements) and body weight regularly throughout the study.[23]
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are often excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis : Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
b) Pharmacokinetic (PK) Studies PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.[25]
-
Objective : To understand the in vivo fate of the total antibody, the intact ADC (conjugated drug), and the released payload.
-
Methodology :
-
Animal Model : Use relevant species, often rodents for initial assessment and non-human primates (NHPs) for more translatable data, as they can show cross-reactivity with the human target.[6][26]
-
Dosing : Administer a single IV dose of the ADC.
-
Blood Sampling : Collect blood samples at multiple time points post-dose.
-
Analyte Quantification : Process plasma samples and use specific assays (typically ligand-binding assays like ELISA for total antibody and conjugated ADC, and LC-MS/MS for free MMAE) to measure the concentration of each analyte.[6][27]
-
Data Analysis : Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.
-
c) Toxicology Studies These studies identify potential toxicities and establish a safe dosing range.[25]
-
Objective : To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).
-
Methodology :
-
Species Selection : Use at least two relevant species, typically a rodent and a non-rodent (e.g., cynomolgus monkey), where the ADC shows target binding and similar tissue cross-reactivity to humans.[25][26]
-
Dosing Regimen : Administer single and/or repeat doses of the ADC at escalating dose levels.
-
Monitoring : Conduct comprehensive monitoring, including clinical observations, body weight, food consumption, hematology, and clinical chemistry.[23]
-
Necropsy and Histopathology : At the end of the study, perform a full necropsy and histopathological examination of all major organs and tissues to identify any treatment-related changes.
-
Data Analysis : Correlate observed toxicities with dose levels to determine the MTD. Common toxicities for MMAE-based ADCs include neutropenia and peripheral neuropathy.[5][28]
-
Quantitative Data Summary
The preclinical performance of this compound ADCs is characterized by potent in vitro cytotoxicity, significant in vivo anti-tumor activity, and a manageable safety profile. Data is often specific to the antibody, target antigen, and tumor model.
Table 1: In Vitro Cytotoxicity of Cys-Linker-MMAE ADCs
| ADC Construct | Target Cell Line (Antigen Status) | IC50 (M) | Bystander Effect IC50 (M) | Reference |
| mil40-15 (Cys-linker-MMAE) | BT-474 (HER2+) | 1 x 10-11 | 1 x 10-9 | [29][30] |
| mil40-15 (Cys-linker-MMAE) | MCF-7 (HER2-) | ~1 x 10-8 | N/A | [31] |
| mil40-15 (Cys-linker-MMAE) | BT-474 + MCF-7 (Co-culture) | ~1 x 10-9 | N/A | [31] |
Note: The mil40-15 ADC uses a non-cleavable Cys-linker-MMAE, resulting in potent on-target activity but a significantly reduced bystander effect compared to traditional cleavable mc-vc-PABC-MMAE ADCs.[29][31]
Table 2: In Vivo Preclinical Data for Cys-Linker-MMAE ADCs
| ADC Construct | Animal Model | Efficacy Outcome | Maximum Tolerated Dose (MTD) | Reference |
| mil40-15 (Cys-linker-MMAE) | Mouse Xenograft | Significant tumor growth inhibition | ~160 mg/kg | [29][30] |
Table 3: Representative Pharmacokinetic Parameters for vc-MMAE ADCs in Humans (Phase 1 Data)
| Analyte | Mean Cmax (at 2.4 mg/kg) | Median Tmax | Key Observation | Reference |
| Antibody-Conjugated MMAE (acMMAE) | > 500 ng/mL | End of infusion | Represents the majority of circulating drug | [27] |
| Unconjugated (Free) MMAE | 3.15–7.01 ng/mL | ~2-3 days | Concentrations are >100-fold lower than acMMAE | [27] |
Note: This data from human studies reflects the general PK behavior expected from preclinical NHP studies, showing that the majority of the payload remains conjugated to the antibody in circulation.
Conclusion
The preclinical development of Cysteine-mc-MMAE ADCs is a rigorous, multi-faceted process that requires a deep understanding of the interplay between the antibody, linker, and payload. The mc-vc-PABC-MMAE construct, in particular, leverages a cysteine conjugation strategy for a controlled DAR and a cleavable linker design that enables potent, intracellular payload release and a valuable bystander effect. Through a systematic workflow of in vitro and in vivo studies, researchers can thoroughly characterize the efficacy, pharmacokinetics, and safety of these complex biotherapeutics. The detailed protocols and data presented in this guide provide a framework for the successful preclinical evaluation and advancement of the next generation of this compound ADCs for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escopharma.com [escopharma.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 19. benchchem.com [benchchem.com]
- 20. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 22. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. mdpi.com [mdpi.com]
- 25. blog.td2inc.com [blog.td2inc.com]
- 26. prisysbiotech.com [prisysbiotech.com]
- 27. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Cys-mc-MMAE Payload: A Technical Guide to Characteristics and Potency
For Researchers, Scientists, and Drug Development Professionals
The Cys-mc-MMAE drug-linker represents a pivotal component in the design of modern Antibody-Drug Conjugates (ADCs), offering a potent cytotoxic payload delivered with high precision to targeted cancer cells. This technical guide provides an in-depth analysis of its core characteristics, potency across various cancer types, and the detailed experimental protocols used for its evaluation.
Core Characteristics of this compound
The this compound system is a carefully engineered conjugate comprising three distinct parts: a cysteine residue for antibody attachment, a stable yet cleavable maleimidocaproyl (mc) linker, and the highly potent antimitotic agent, monomethyl auristatin E (MMAE).
-
Cysteine (Cys) Conjugation: The linker utilizes the thiol group of a cysteine residue on the antibody for a stable covalent bond. This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
Maleimidocaproyl (mc) Linker: This linker provides a stable connection between the antibody and the MMAE payload in systemic circulation, minimizing premature drug release and off-target toxicity. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the linker is designed to be cleaved by lysosomal proteases like Cathepsin B[1][2].
-
Monomethyl Auristatin E (MMAE) Payload: MMAE is a synthetic and exceptionally potent analog of the natural product dolastatin 10[1][3]. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis)[1][4][5].
Bystander Effect
A key feature of ADCs utilizing a cleavable linker and a membrane-permeable payload like MMAE is the bystander effect . Once the ADC is internalized by an antigen-positive target cell and MMAE is released, the payload can diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells[6][7][8]. This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.
Mechanism of Action and Signaling Pathway
The cytotoxic effect of this compound is initiated upon binding of the ADC to its target antigen on the cancer cell surface. The entire ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis.
Following internalization, the ADC is trafficked to the lysosome, where the acidic environment and presence of proteases cleave the 'mc' linker, releasing the active MMAE payload into the cytoplasm. The free MMAE then binds to tubulin, preventing the formation of the mitotic spindle, which is essential for cell division. This disruption triggers a cascade of signaling events leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Conjugation of Cys-mc-MMAE to Monoclonal Antibodies: An Application Note for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. This application note provides a detailed protocol for the conjugation of a cysteine-reactive maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (Cys-mc-MMAE) to a monoclonal antibody. The protocol covers the partial reduction of interchain disulfide bonds on the antibody, the conjugation reaction with the drug-linker, and the subsequent purification and characterization of the resulting ADC.
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, MMAE can be selectively delivered to cancer cells, minimizing systemic toxicity.[2] The valine-citrulline (vc) linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within the cancer cell.[1][3]
This protocol is intended for researchers, scientists, and drug development professionals seeking to generate cysteine-linked ADCs for preclinical evaluation.
Materials and Methods
Materials
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris, a buffer exchange to PBS is necessary.
-
mc-vc-PAB-MMAE (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EDTA (Ethylenediaminetetraacetic acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column and system
-
UV-Vis Spectrophotometer
Experimental Workflow
The overall workflow for the conjugation of this compound to a monoclonal antibody is depicted below.
Detailed Protocol
1. Antibody Preparation
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.
2. Partial Reduction of Antibody Interchain Disulfide Bonds
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
3. Conjugation Reaction
-
Dissolve the mc-vc-PAB-MMAE drug-linker in DMSO to prepare a stock solution.
-
Add a slight molar excess of the dissolved mc-vc-PAB-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.
4. Purification of the Antibody-Drug Conjugate
-
Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
For a more refined purification and to separate different DAR species, perform Hydrophobic Interaction Chromatography (HIC). HIC separates molecules based on their hydrophobicity, which increases with the number of conjugated MMAE molecules.
5. Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A rapid method to determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for MMAE.
-
Hydrophobic Interaction Chromatography (HIC): Provides a distribution of the different DAR species (DAR 0, 2, 4, 6, 8).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to determine the DAR.
-
-
Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Used to determine the percentage of high molecular weight species (aggregates) in the final ADC product. An increase in aggregation compared to the unconjugated antibody can indicate instability.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the conjugation protocol. Note that these values may require optimization for specific antibodies and desired DAR.
Table 1: Reaction Conditions for Antibody Reduction and Conjugation
| Parameter | Reduction Step | Conjugation Step |
| Reagent | TCEP | mc-vc-PAB-MMAE |
| Molar Excess | 2.5 - 4.0 fold over antibody | 1.2 - 1.5 fold over TCEP |
| Solvent | Reaction Buffer (e.g., PBS with EDTA) | DMSO (final conc. <10% v/v) |
| Temperature | 37°C | Room Temperature |
| Incubation Time | 1 - 2 hours | 1 hour |
Table 2: Characterization of a Typical this compound ADC
| Parameter | Typical Value/Range | Method of Analysis |
| Average DAR | 3.5 - 4.0 | HIC, UV-Vis, RP-HPLC |
| Purity (monomer) | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
| Conjugation Efficiency | Varies with antibody and conditions | HIC |
Mechanism of Action: MMAE-Induced Apoptosis
MMAE exerts its cytotoxic effect by disrupting the cellular microtubule network. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
The signaling cascade leading to apoptosis involves the inhibition of the Akt/mTOR survival pathway and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the morphological and biochemical hallmarks of apoptosis.
Conclusion
This application note provides a comprehensive and detailed protocol for the conjugation of this compound to monoclonal antibodies. By following these procedures, researchers can reliably produce and characterize ADCs for further in vitro and in vivo studies. The provided quantitative data and diagrams offer a clear guide for the experimental workflow and a deeper understanding of the mechanism of action of MMAE-based ADCs. Careful optimization of the reaction conditions for each specific antibody is crucial for achieving the desired drug-to-antibody ratio and ensuring the overall quality and efficacy of the final conjugate.
References
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Cysteine-Linked mc-MMAE ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells. For ADCs conjugated via reduced interchain cysteines, the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that significantly impacts both efficacy and safety.[1] An optimal DAR ensures sufficient potency, while a high drug load can negatively affect pharmacokinetics and toxicity.[1] Therefore, accurate and robust analytical methods for determining the average DAR and the distribution of different drug-loaded species are essential during the discovery, development, and manufacturing of ADCs.[2]
This document provides detailed protocols for the two most common and powerful analytical techniques used to characterize Cys-mc-MMAE ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Methodologies
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[3][4][5] The conjugation of the hydrophobic mc-MMAE payload to the antibody increases its overall hydrophobicity.[5] Consequently, ADC species with a higher number of conjugated drugs will interact more strongly with the hydrophobic stationary phase of the HIC column, resulting in longer retention times.[6] This allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). The relative peak area of each species can then be used to calculate the weighted average DAR.[6][7] HIC is often considered a reference technique for the analysis of cysteine-linked ADCs due to its ability to analyze the intact ADC under native conditions.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It can provide information on the distribution of different drug-loaded antibodies and the average DAR.[][9] For cysteine-linked ADCs, two main LC-MS approaches are employed:
-
Native LC-MS: This method analyzes the intact ADC under non-denaturing conditions, often using size-exclusion chromatography (SEC) to desalt the sample before it enters the mass spectrometer.[10] This approach is preferred for Cys-conjugated ADCs as it keeps the non-covalently linked heavy and light chains intact.[10]
-
Reduced (Denaturing) LC-MS: In this approach, the interchain disulfide bonds of the ADC are reduced, separating the light and heavy chains.[6] Reversed-phase HPLC (RP-HPLC) is then used to separate the unconjugated and drug-conjugated light and heavy chains based on their hydrophobicity.[6] The mass of each species is determined by the mass spectrometer, allowing for the calculation of the DAR for each chain and the overall average DAR.[6][11]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible DAR values.
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (for reduced LC-MS)
-
Formic acid (for reduced LC-MS)
-
Acetonitrile (for reduced LC-MS)
-
Micro-centrifuge tubes
Protocol for HIC-HPLC and Native LC-MS:
-
Thaw the this compound ADC sample on ice.
-
If necessary, perform a buffer exchange into the initial HIC mobile phase (high salt buffer) or a volatile buffer like ammonium (B1175870) acetate (B1210297) for native MS.
-
Dilute the sample to a final concentration of 1 mg/mL in the appropriate buffer.
-
Centrifuge the sample at 10,000 x g for 5 minutes to remove any aggregates.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol for Reduced LC-MS:
-
To 20 µL of the ADC sample (1 mg/mL in PBS), add a reducing agent (e.g., 10 mM DTT).
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.[2]
-
To stop the reduction reaction, an acidic quench is recommended to improve the reliability of the DAR measurement.[12] Add formic acid to a final concentration of 0.1-0.5%.
-
The reduced sample is now ready for injection onto the RP-HPLC system.
Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol
Caption: Workflow for DAR determination using HIC-HPLC.
Instrumentation:
Reagents:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the prepared ADC sample.
-
Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the column effluent at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the weighted average DAR using the formula:
Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Peak Area of all DAR species) [2] where 'n' is the number of conjugated drugs for each peak.
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 15.2 |
| DAR 2 | 12.3 | 35.8 |
| DAR 4 | 15.7 | 38.1 |
| DAR 6 | 18.2 | 9.5 |
| DAR 8 | 20.1 | 1.4 |
| Average DAR | 3.9 |
Note: Retention times are hypothetical and will vary based on the specific ADC, column, and gradient conditions.
Reduced Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Caption: Workflow for DAR determination using reduced LC-MS.
Instrumentation:
-
UHPLC system
-
Reversed-phase column (e.g., Agilent PLRP-S)[11]
-
High-resolution mass spectrometer (e.g., Q-TOF)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
The eluent is directly introduced into the mass spectrometer.
-
Acquire mass spectra over the appropriate mass range.
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the light chain (LC), heavy chain (HC), and their drug-conjugated forms (LC-MMAE, HC-MMAE, etc.).
-
Calculate the average DAR using the relative abundance of the different species. The formula for a typical IgG1 with interchain cysteine conjugation is:
Average DAR = 2 * (ΣLC Weighted peak area + ΣHC Weighted peak area) / 100 [9][11]
Data Presentation:
Table 1: Deconvoluted Masses of Light and Heavy Chains
| Species | Observed Mass (Da) | Drug Load |
| Light Chain (LC) | 23,500 | 0 |
| LC + 1 MMAE | 24,815 | 1 |
| Heavy Chain (HC) | 50,200 | 0 |
| HC + 1 MMAE | 51,515 | 1 |
| HC + 2 MMAE | 52,830 | 2 |
| HC + 3 MMAE | 54,145 | 3 |
Note: Masses are hypothetical and will depend on the specific antibody and drug-linker.
Table 2: Relative Abundance and DAR Calculation
| Chain | Species | Relative Abundance (%) | Weighted Abundance |
| Light Chain | LC | 30 | 0 |
| LC + 1 MMAE | 70 | 70 | |
| Light Chain DAR | 0.7 | ||
| Heavy Chain | HC | 10 | 0 |
| HC + 1 MMAE | 45 | 45 | |
| HC + 2 MMAE | 40 | 80 | |
| HC + 3 MMAE | 5 | 15 | |
| Heavy Chain DAR | 1.4 | ||
| Total Average DAR | 4.2 |
Calculation: Total Average DAR = 2 * (Light Chain DAR + Heavy Chain DAR) = 2 * (0.7 + 1.4) = 4.2. Note that this formula is a simplification. A more precise calculation would use the weighted peak areas from the chromatogram.
Summary and Comparison of Methods
| Feature | HIC-HPLC | Reduced LC-MS | Native LC-MS |
| Principle | Separation by hydrophobicity | Separation by hydrophobicity after reduction | Separation by size, analysis of intact mass |
| Sample State | Native, intact ADC | Denatured, reduced chains | Native, intact ADC |
| Information Provided | Average DAR, distribution of even DAR species | Average DAR, drug distribution on light and heavy chains | Average DAR, distribution of all DAR species |
| MS Compatibility | Typically not MS-compatible due to non-volatile salts[5] | Directly compatible | Requires MS-compatible mobile phases |
| Advantages | Robust, reproducible, QC-friendly, analyzes native form[3][4] | Provides detailed information on drug location (LC vs HC) | Provides DAR of the intact ADC, less sample manipulation |
| Disadvantages | May not resolve odd DAR species, indirect mass information | ADC is denatured, potential for artifacts from reduction | Requires specialized instrumentation with extended mass range[10] |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the characterization of this compound ADCs. Both HIC-HPLC and LC-MS are powerful techniques that provide valuable and often complementary information. HIC-HPLC is a robust method well-suited for quality control environments for monitoring the distribution of major DAR species under native conditions. LC-MS, in both its reduced and native forms, offers a higher level of detail, providing mass confirmation and insights into the drug distribution across the antibody subunits. The choice of method will depend on the specific information required, the stage of development, and the available instrumentation. For comprehensive characterization, employing orthogonal methods is highly recommended.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Cysteine-Linked mc-MMAE Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cysteine-linked antibody-drug conjugates (ADCs) utilizing the maleimidocaproyl (mc) linker and the potent cytotoxic agent monomethyl auristatin E (MMAE) are a prominent class of biotherapeutics in cancer therapy. The conjugation process, which involves the reduction of interchain disulfide bonds in the antibody and subsequent reaction with the mc-MMAE linker-drug, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). Comprehensive characterization of these ADCs is a critical quality attribute to ensure their safety, efficacy, and batch-to-batch consistency.[1][2][3] This document provides detailed application notes and protocols for the key analytical techniques used to characterize Cys-mc-MMAE ADCs.
Overview of Key Characterization Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound ADCs. The following techniques provide orthogonal information regarding the drug-to-antibody ratio (DAR), drug load distribution, purity, charge heterogeneity, and stability of the ADC.
-
UV-Vis Spectroscopy: A straightforward method for determining the average DAR.[][5][6][7][8]
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the drug load distribution and calculating the average DAR for cysteine-conjugated ADCs under native conditions.[5][9][10][11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the average DAR and assess the distribution of drug on the light and heavy chains under denaturing conditions.[1][5][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides intact mass analysis for DAR determination and drug load distribution, as well as peptide mapping for conjugation site analysis.[2][][5]
-
Imaged Capillary Isoelectric Focusing (icIEF): A high-resolution technique for assessing charge heterogeneity, which can be influenced by the drug conjugation.[15][16][17][18][19]
Experimental Protocols
Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Principle: This method relies on the distinct UV absorbance maxima of the antibody (at 280 nm) and the MMAE drug (which has a characteristic absorbance, often around 248 nm). By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated based on the Beer-Lambert law.[][5][6]
Protocol:
-
Determine the Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_) and 248 nm (ε_Ab,248_).
-
Determine the molar extinction coefficient of the this compound drug-linker at 280 nm (ε_Drug,280_) and 248 nm (ε_Drug,248_). This is typically done in a solvent that mimics the conjugation buffer.
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).
-
-
UV-Vis Measurement:
-
Using a calibrated spectrophotometer, measure the absorbance of the ADC solution at 280 nm (A_280_) and 248 nm (A_248_). Use the same buffer as a blank.
-
-
Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_248 = (ε_Ab,248 * C_Ab) + (ε_Drug,248 * C_Drug)
-
-
Solve these simultaneous equations for C_Ab_ and C_Drug_.
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab
-
Data Presentation:
| Parameter | Symbol | Value (Example) |
| Molar Extinction Coefficient of Antibody at 280 nm | ε_Ab,280_ | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Antibody at 248 nm | ε_Ab,248_ | 80,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm | ε_Drug,280_ | 5,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 248 nm | ε_Drug,248_ | 20,000 M⁻¹cm⁻¹ |
| Absorbance of ADC at 280 nm | A_280_ | 1.2 |
| Absorbance of ADC at 248 nm | A_248_ | 0.8 |
| Calculated Average DAR | DAR | ~4.0 |
Drug Load Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic mc-MMAE payload to the antibody increases its overall hydrophobicity. ADCs with a higher number of conjugated drugs will be more hydrophobic and thus bind more strongly to the HIC column, resulting in longer retention times. This allows for the separation of different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).[9][10][11]
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).[20]
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (DAR_i * %Area_i) / 100 where DAR_i is the drug-to-antibody ratio of a specific peak and %Area_i is its corresponding peak area percentage.
-
Data Presentation:
| DAR Species | Retention Time (min) (Example) | Peak Area (%) (Example) |
| DAR0 (Unconjugated) | 5.2 | 5 |
| DAR2 | 8.1 | 20 |
| DAR4 | 10.5 | 50 |
| DAR6 | 12.3 | 20 |
| DAR8 | 13.8 | 5 |
| Average DAR | 4.0 |
Reduced ADC Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. Prior to analysis, the ADC is reduced to separate the light chains (LC) and heavy chains (HC). The conjugated drug increases the hydrophobicity of the chains, allowing for the separation of unconjugated chains from those carrying one or more drug molecules.[1][13]
Protocol:
-
Sample Preparation (Reduction):
-
To 100 µg of ADC, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector.
-
RP column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb Diphenyl).[14]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[14]
-
Column Temperature: 80°C.[14]
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µg of reduced ADC.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% B to 50% B
-
25-27 min: Linear gradient from 50% B to 90% B
-
27-30 min: 90% B
-
30-32 min: Linear gradient from 90% B to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chains (H1, H2, H3).
-
Calculate the average DAR by quantifying the relative amounts of each species.
-
Data Presentation:
| Chain Species | Retention Time (min) (Example) | Peak Area (%) (Example) |
| Light Chain (L0) | 15.2 | 10 |
| Light Chain + 1 Drug (L1) | 16.5 | 90 |
| Heavy Chain (H0) | 20.1 | 5 |
| Heavy Chain + 1 Drug (H1) | 21.3 | 25 |
| Heavy Chain + 2 Drugs (H2) | 22.5 | 40 |
| Heavy Chain + 3 Drugs (H3) | 23.7 | 30 |
Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is used to determine the molecular weight of the intact ADC. Native size-exclusion chromatography (SEC) or native reversed-phase liquid chromatography (nRPLC) is often used to desalt the sample before it enters the mass spectrometer. The resulting mass spectrum shows a distribution of species corresponding to the antibody with different numbers of conjugated drugs.[21][22][23]
Protocol:
-
Instrumentation and Column:
-
Mobile Phase (Native SEC):
-
100 mM Ammonium Acetate, pH 7.4.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 5-10 µg of ADC.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Acquisition Range: m/z 2000-8000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to each DAR species. The mass difference between adjacent peaks should correspond to the mass of the this compound linker-drug.
-
Calculate the average DAR based on the relative abundance of each species.
-
Data Presentation:
| DAR Species | Observed Mass (Da) (Example) | Relative Abundance (%) (Example) |
| DAR0 | 148,000 | 5 |
| DAR2 | 149,316 | 20 |
| DAR4 | 150,632 | 50 |
| DAR6 | 151,948 | 20 |
| DAR8 | 153,264 | 5 |
| Average DAR | 4.0 |
Peptide Mapping for Conjugation Site Analysis by LC-MS/MS
Principle: To confirm the conjugation site, the ADC is digested with a protease (e.g., trypsin). The resulting peptides are separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS). Peptides containing the this compound modification will have a specific mass shift and can be identified through their fragmentation patterns.[24][25][26]
Protocol:
-
Sample Preparation (Digestion):
-
Denature the ADC (e.g., with 8 M urea).
-
Reduce the disulfide bonds (with DTT).
-
Alkylate the free cysteines (with iodoacetamide).
-
Digest with trypsin overnight at 37°C.[24]
-
-
Instrumentation and Column:
-
Nano-LC system coupled to a high-resolution tandem mass spectrometer.
-
C18 RP column for peptide separation.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Use a shallow gradient to ensure good separation of peptides (e.g., 2-40% B over 60 minutes).
-
-
Mass Spectrometry Conditions:
-
Data-Dependent Acquisition (DDA): Acquire MS1 scans followed by MS2 scans of the most intense precursor ions.
-
-
Data Analysis:
-
Use a protein sequence database and specialized software to identify the peptides from the MS/MS spectra.
-
Search for peptides with a mass modification corresponding to the this compound adduct to confirm the conjugation sites.
-
Visualizations
Caption: Overall workflow for the characterization of this compound ADCs.
Caption: Experimental workflow for HIC analysis of this compound ADCs.
Caption: Logical relationship between key analytical techniques for ADC characterization.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
- 17. casss.org [casss.org]
- 18. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. tools.thermofisher.cn [tools.thermofisher.cn]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 25. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Cys-mc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a revolutionary class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] This is achieved by linking a monoclonal antibody, which selectively targets a tumor-associated antigen, to a cytotoxic payload via a stable linker.[3] Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent and a potent microtubule inhibitor, making it a widely used payload in ADC development.[4][5] Cysteine-linked maleimidocaproyl (mc) is a commonly used linker system to attach MMAE to the antibody. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Cys-mc-MMAE ADCs, a critical step in the preclinical evaluation of these promising therapeutics.
The core principle of the assay is to determine the concentration of the this compound ADC required to inhibit the growth of cancer cells by 50% (IC50). This is typically achieved using colorimetric or fluorometric cell viability assays, such as the MTT or XTT assay, which measure the metabolic activity of viable cells.
Mechanism of Action of MMAE
MMAE exerts its cytotoxic effect by disrupting microtubule dynamics. Upon binding of the ADC to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized. Inside the cell, the linker is cleaved, releasing the active MMAE payload. Free MMAE then binds to tubulin, inhibiting its polymerization and leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).
Experimental Protocols
I. Materials and Reagents
-
Cell Lines:
-
Antigen-positive (Ag+) cancer cell line (e.g., BT-474, HCC1954, NCI-N87 for HER2-positive ADCs).
-
Antigen-negative (Ag-) cancer cell line (e.g., MCF-7, MDA-MB-468 for HER2-negative controls).
-
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Articles:
-
This compound ADC stock solution of known concentration.
-
Unconjugated (naked) monoclonal antibody.
-
Free MMAE payload.
-
-
Assay Reagents (Choose one):
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
XTT Assay:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Electron coupling reagent (e.g., PMS).
-
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).
-
Biosafety cabinet.
-
Multichannel pipette.
-
II. Experimental Workflow
The general workflow for an in vitro cytotoxicity assay is a multi-step process involving cell seeding, treatment with the ADC, incubation, and measurement of cell viability.
III. Step-by-Step Protocol (MTT Assay)
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free MMAE in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test articles.
-
Include wells with untreated cells as a negative control and cells treated with a vehicle control if applicable.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the payload's mechanism of action. For tubulin inhibitors like MMAE, an incubation period of 72-120 hours is recommended.
-
-
MTT Addition and Incubation:
-
After the treatment incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspirating the supernatant.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
IV. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve with the ADC concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, the concentration of the ADC that causes 50% inhibition of cell growth, using a suitable software program (e.g., GraphPad Prism).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 1,000 - 10,000 cells/well (optimize for each cell line) |
| ADC Concentration Range | Typically from 0.01 ng/mL to 1000 ng/mL (in serial dilutions) |
| Incubation Time | 72 - 120 hours for MMAE-based ADCs |
| MTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 570 nm (reference at 630 nm) |
Mandatory Visualization
Signaling Pathway of MMAE-induced Cytotoxicity
Conclusion
This protocol provides a robust framework for the in vitro assessment of this compound ADC cytotoxicity. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, which is crucial for the selection and characterization of promising ADC candidates for further development. It is important to note that this protocol serves as a guideline and may require optimization based on the specific cell lines and ADC constructs being evaluated.
References
Application Notes and Protocols for Cys-mc-MMAE in HER2-Positive Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a key oncogenic driver in a significant subset of breast cancers. The development of Antibody-Drug Conjugates (ADCs) has revolutionized the treatment of HER2-positive breast cancer. These ADCs leverage the specificity of a monoclonal antibody targeting HER2 to deliver a highly potent cytotoxic payload directly to cancer cells, minimizing systemic toxicity. Cys-mc-MMAE is a drug-linker conjugate composed of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, connected to a maleimidocaproyl (mc) linker. This linker is designed to attach to cysteine residues on the antibody. This document provides detailed application notes on the use of this compound-based ADCs in HER2-positive breast cancer cell lines, including summaries of cytotoxic activity and protocols for key experimental assays.
Mechanism of Action
An anti-HER2 antibody conjugated with this compound facilitates the targeted delivery of MMAE to HER2-overexpressing tumor cells. The process begins with the binding of the ADC to the HER2 receptor on the cancer cell surface. Subsequently, the ADC-receptor complex is internalized through receptor-mediated endocytosis.[1][2] Once inside the cell, the complex is trafficked to the lysosome. Within the lysosome, the linker is cleaved, releasing the active MMAE payload.[3] Free MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1]
Mechanism of action for an anti-HER2 this compound ADC.
Data Presentation
In Vitro Cytotoxicity of this compound ADCs in HER2-Positive Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound based ADCs in HER2-positive and HER2-negative breast cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | HER2 Status | ADC | IC50 (nM) | Reference(s) |
| BT-474 | Positive | mil40-15 (Cys-linker-MMAE) | 0.35 | [4] |
| BT-474 | Positive | H32-VCMMAE | 0.02 - 0.1 | |
| SK-BR-3 | Positive | (ZHER2:4)2DCS-MMAE | ~0.5 | |
| SK-BR-3 | Positive | H32-VCMMAE | 0.03 - 0.07 | |
| SK-BR-3 | Positive | Dual-payload ADC (MMAE/DM1) | 0.29 | |
| NCI-N87 | Positive | mil40-15 (Cys-linker-MMAE) | 0.12 | |
| NCI-N87 | Positive | H32-VCMMAE | 0.5 - 0.8 | |
| HCC1954 | Positive | mil40-15 (Cys-linker-MMAE) | 0.09 | |
| JIMT-1 | Positive | Dual-drug ADC (MMAE/MMAF) | 0.024 - 0.045 | |
| KPL-4 | Positive | Dual-drug ADC (MMAE/MMAF) | 0.017 - 0.029 | |
| T-47D | Positive | (ZHER2:4)2DCS-MMAE | 5.5 | |
| MDA-MB-453 | Positive | (ZHER2:4)2DCS-MMAE | 1.9 | |
| MCF-7 | Negative | mil40-15 (Cys-linker-MMAE) | 110.54 | |
| MDA-MB-231 | Negative | (ZHER2:4)2DCS-MMAE | >100 | |
| MDA-MB-468 | Negative | mil40-15 (Cys-linker-MMAE) | 97.62 |
Apoptosis and Cell Cycle Analysis
Treatment of HER2-positive cell lines, such as BT-474 and NCI-N87, with a Cys-linker-MMAE ADC leads to a concentration-dependent increase in apoptosis and arrest in the G2/M phase of the cell cycle.
| Cell Line | Treatment | Effect | Reference |
| BT-474 | mil40-15 (Cys-linker-MMAE) | Increased apoptosis in a dose-dependent manner. | |
| NCI-N87 | mil40-15 (Cys-linker-MMAE) | Increased apoptosis in a dose-dependent manner. | |
| BT-474 | mil40-15 (Cys-linker-MMAE) | G2/M cell cycle arrest in a dose-dependent manner. | |
| NCI-N87 | mil40-15 (Cys-linker-MMAE) | G2/M cell cycle arrest in a dose-dependent manner. |
Experimental Protocols
Overall experimental workflow for evaluating this compound ADCs.
Cell Viability Assay (MTT-Based)
This protocol is for determining the cytotoxic effect of a this compound ADC on HER2-positive breast cancer cell lines.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) breast cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium. Replace the medium in the wells with 100 µL of the diluted ADC or vehicle control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with the this compound ADC.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with the this compound ADC for a predetermined time (e.g., 24-48 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of ADC-treated cells using PI staining and flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of HER2 Signaling Pathway
This protocol is to assess the effect of the this compound ADC on the HER2 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.
Signaling Pathway Visualization
The binding of an ADC to HER2 is intended to deliver a cytotoxic payload. The native HER2 signaling, which promotes cell proliferation and survival, is primarily mediated through the PI3K/Akt and MAPK/ERK pathways. While the ADC's main mechanism is payload delivery, inhibition of HER2 signaling can be an additional benefit of some anti-HER2 antibodies.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
Application of Cys-mc-MMAE in Solid Tumor Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Cysteine-maleimide-monomethyl auristatin E (Cys-mc-MMAE) antibody-drug conjugates (ADCs) in solid tumor xenograft models. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the design and execution of preclinical efficacy studies.
Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent that has emerged as a widely used cytotoxic payload in the development of ADCs.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] The Cys-mc linker is a cleavable linker system that connects MMAE to a monoclonal antibody (mAb) via a cysteine residue. This linker is designed to be stable in circulation and release the active MMAE payload upon internalization into target tumor cells.[4]
Efficacy in Solid Tumor Xenograft Models
This compound ADCs have demonstrated significant antitumor activity in a variety of solid tumor xenograft models. The efficacy is largely dependent on the target antigen expression on the tumor cells. The following tables summarize the quantitative data from several preclinical studies.
| Tumor Type | Xenograft Model | Antibody-Drug Conjugate (ADC) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | NCI-N87 | mil40-15 (anti-HER2) | 2.5 mg/kg, 5.0 mg/kg; IV on days 0, 7, 14, 21 | Significant antitumor activity, continuous inhibition after discontinuation in the high-dose group. | [1] |
| Breast Cancer | BT-474 | MF-TTZ-MMAE (anti-HER2) | 5 mg/kg; IV, two injections | Significant tumor regression. | |
| Breast Cancer | MCF7 | 1A3-MMAE (anti-cleaved Amphiregulin) | 5 mg/kg; IP, every four days for six injections | Substantial tumor regression. | |
| Lung Cancer | NCI-H522 | Trastuzumab-ADC | Single IV dose | Significant tumor growth inhibition. |
| ADC Component | In Vitro Cytotoxicity (IC50) | Cell Line | Reference |
| mil40-15 | 10⁻¹¹ M | BT-474 (HER2+) | |
| mil40-15 | 10⁻⁹ M (bystander) | MCF-7 (HER2-) | |
| MF-TTZ-MMAE | 0.57 nM | HER2-positive cells | |
| MF-BTX-MMAE | 0.104 nM | CD30-positive cells |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of a this compound ADC and a general experimental workflow for evaluating its efficacy in a solid tumor xenograft model.
Figure 1. Mechanism of action of a this compound ADC.
Figure 2. General experimental workflow for ADC efficacy studies.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound ADCs in solid tumor xenograft models.
Cell Lines and Culture
-
Cell Line Selection: Choose a human solid tumor cell line that expresses the target antigen for the ADC's monoclonal antibody. The level of antigen expression can significantly influence the in vivo efficacy.
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability: Ensure cell viability is greater than 95% before implantation.
Animal Models
-
Strain Selection: Use immunocompromised mice, such as athymic nude mice or NOD-scid IL2Rgamma-null (NSG) mice, to prevent rejection of the human tumor xenograft.
-
Acclimatization: Acclimate the mice to the animal facility for at least one week before the start of the experiment.
-
Animal Health: Monitor the health of the animals throughout the study. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation
-
Cell Preparation: Harvest cultured tumor cells and resuspend them in a suitable medium, such as a mixture of sterile phosphate-buffered saline (PBS) and Matrigel®, at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. The number of cells injected will vary depending on the cell line and should be optimized to achieve a consistent tumor growth rate.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) using digital calipers two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.
ADC Administration
-
Formulation: Reconstitute the lyophilized this compound ADC in a sterile vehicle, such as PBS or saline, to the desired concentration.
-
Dosing and Schedule: Administer the ADC to the treatment groups via an appropriate route, typically intravenous (IV) or intraperitoneal (IP). The dose and schedule will depend on the specific ADC and tumor model and should be determined based on preliminary studies.
-
Control Groups: Include appropriate control groups, such as a vehicle control group and a group receiving the unconjugated monoclonal antibody.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes and body weights of the mice throughout the study. TGI is a key efficacy endpoint and can be calculated as the percentage of tumor growth in the treated group compared to the control group.
-
Survival Analysis: In some studies, the endpoint may be survival. Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint (e.g., tumor volume exceeding a certain size, significant body weight loss).
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as changes in body weight, behavior, or physical appearance.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed antitumor effects.
Conclusion
This compound ADCs represent a promising therapeutic strategy for the treatment of solid tumors. The preclinical evaluation of these agents in xenograft models is a critical step in their development. The data and protocols presented in this document provide a valuable resource for researchers in the field of ADC development, enabling the design of robust and informative in vivo efficacy studies. The continued investigation of this compound ADCs in various solid tumor models will further elucidate their therapeutic potential and guide their clinical translation.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Purification of Cysteine-Linked mc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug, offering a targeted approach to cancer therapy.[1][2] Cysteine-linked ADCs, particularly those utilizing the maleimidocaproyl (mc) linker and the highly potent tubulin inhibitor monomethyl auristatin E (MMAE), are a significant category of ADCs currently in development and clinical use.[3][4] The conjugation process, which involves the reduction of interchain disulfide bonds on the antibody followed by reaction with a drug-linker, results in a heterogeneous mixture of species.[5][6] This heterogeneity necessitates robust analytical methods to purify and characterize the ADC product to ensure its safety, efficacy, and quality.[1][7]
This document provides detailed application notes and protocols for the analytical methods used in the purification and characterization of Cysteine-mc-MMAE ADCs. The primary techniques covered include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase Liquid Chromatography (RP-LC), and Ion-Exchange Chromatography (IEX).
Overall Workflow for ADC Purification and Analysis
The purification and analysis of a Cys-mc-MMAE ADC is a multi-step process designed to isolate the desired drug-conjugated antibody species and characterize critical quality attributes (CQAs). The general workflow begins with the initial conjugation reaction, followed by a series of chromatographic steps to remove impurities and separate different drug-to-antibody ratio (DAR) species. Each fraction is then subjected to further analytical characterization to assess purity, aggregation state, charge heterogeneity, and to confirm the DAR.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[8][9] For this compound ADCs, the addition of the hydrophobic mc-MMAE payload increases the overall hydrophobicity of the antibody.[10] This allows for the separation of different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8), as species with a higher DAR will be more hydrophobic and bind more strongly to the HIC column.[11][12]
Principle of HIC Separation
Experimental Protocol: HIC
Objective: To separate and quantify the different DAR species of a this compound ADC.
Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.[10]
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
-
Sample: Purified this compound ADC at 1 mg/mL in PBS.
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the ADC sample.
-
Chromatographic Separation:
-
Gradient:
-
0-1 min: 100% A
-
1-21 min: 0-100% B (linear gradient)
-
21-23 min: 100% B
-
23-25 min: 100% A (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR can be calculated using the following formula: Average DAR = Σ(% Area of each DAR species × DAR value) / 100
Expected Results and Data Presentation
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | ~5.2 | 5.1 |
| DAR2 | ~8.9 | 20.3 |
| DAR4 | ~12.5 | 45.8 |
| DAR6 | ~15.1 | 23.5 |
| DAR8 | ~17.3 | 5.3 |
| Average DAR | - | 4.2 |
Table 1: Representative HIC data for a this compound ADC.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius.[13][14] It is a critical method for monitoring the presence of aggregates and fragments in the ADC sample, which can impact both efficacy and immunogenicity.[15][16] Larger molecules like aggregates will elute first, followed by the monomeric ADC, and then smaller fragments.[14]
Experimental Protocol: SEC
Objective: To quantify the percentage of monomer, aggregate, and fragment in a purified this compound ADC sample.
Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm (or equivalent).[3]
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM Sodium Chloride, pH 6.8.
-
Sample: Purified this compound ADC at 1 mg/mL in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the ADC sample.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate of 0.5 mL/min for 30 minutes.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and fragment. Calculate the percentage of each species based on the total peak area.
Expected Results and Data Presentation
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | ~10.5 | 2.1 |
| Monomer | ~13.2 | 97.5 |
| Fragment | ~16.8 | 0.4 |
Table 2: Representative SEC data for a purified this compound ADC.
Reversed-Phase Liquid Chromatography (RP-LC) for DAR Confirmation
RP-LC is a denaturing technique that can be used as an orthogonal method to HIC for determining the average DAR.[11][17] For cysteine-linked ADCs, the antibody is first reduced to separate the light and heavy chains.[18] The chains are then separated by RP-LC, and the number of conjugated drug-linkers on each chain can be determined, allowing for the calculation of the overall average DAR.[19]
Experimental Protocol: RP-LC
Objective: To determine the average DAR of a this compound ADC by analyzing the reduced light and heavy chains.
Materials:
-
UHPLC System: A UHPLC system with a UV detector and preferably coupled to a mass spectrometer (LC-MS).[19]
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm (or equivalent).[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reducing Agent: Dithiothreitol (DTT).
-
Sample: Purified this compound ADC at 1 mg/mL in PBS.
Procedure:
-
Sample Reduction:
-
To 50 µL of the ADC sample, add 5 µL of 1 M DTT.
-
Incubate at 37°C for 30 minutes.
-
Quench the reaction by adding 55 µL of 1% Formic Acid in 50% Acetonitrile.
-
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.4 mL/min.
-
Sample Injection: Inject 5 µL of the reduced sample.
-
Chromatographic Separation:
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 25-50% B (linear gradient)
-
12-14 min: 50-95% B (linear gradient)
-
14-16 min: 95% B
-
16-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chains (H1, H2, H3).
-
Calculate the average DAR using the relative peak areas.
-
Expected Results and Data Presentation
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (L0) | ~6.1 | 2.5 |
| Light Chain (L1) | ~7.8 | 97.5 |
| Heavy Chain (H0) | ~9.2 | 3.0 |
| Heavy Chain (H1) | ~10.1 | 22.0 |
| Heavy Chain (H2) | ~10.9 | 48.0 |
| Heavy Chain (H3) | ~11.5 | 27.0 |
| Average DAR | - | 4.2 |
Table 3: Representative RP-LC data for a reduced this compound ADC.
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
IEX separates molecules based on their net surface charge.[20][21] It is used to analyze charge variants of ADCs, which can arise from post-translational modifications of the antibody, such as deamidation or lysine (B10760008) C-terminal clipping, or from the conjugation process itself.[22][23] For this compound ADCs, the impact of the drug-linker on the overall charge is typically minimal, but IEX is still important for assessing the charge heterogeneity of the antibody backbone.
Experimental Protocol: IEX
Objective: To analyze the charge variants of a purified this compound ADC.
Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: BioResolve SCX mAb, 4.6 x 100 mm, 3 µm (or equivalent).[24]
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0.
-
Sample: Purified this compound ADC at 1 mg/mL, desalted into Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the desalted ADC sample.
-
Chromatographic Separation:
-
Gradient:
-
0-20 min: 0-50% B (linear gradient)
-
20-22 min: 50-100% B (linear gradient)
-
22-25 min: 100% B
-
25-28 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate the peak areas for the acidic, main, and basic species.
Expected Results and Data Presentation
| Variant | Retention Time (min) | Peak Area (%) |
| Acidic | ~12.8 | 15.2 |
| Main | ~14.5 | 75.3 |
| Basic | ~16.1 | 9.5 |
Table 4: Representative IEX data for a purified this compound ADC.
Summary and Conclusion
The analytical methods described in this document provide a comprehensive framework for the purification and characterization of this compound ADCs. HIC is the primary technique for DAR species separation, while SEC is essential for monitoring aggregation. RP-LC serves as a valuable orthogonal method for DAR confirmation, and IEX is used to assess charge heterogeneity. The implementation of these robust analytical methods is crucial for ensuring the quality, consistency, and safety of ADC therapeutics.[1][2] By carefully following these protocols and utilizing the provided data presentation formats, researchers and drug development professionals can effectively evaluate and control the critical quality attributes of their this compound ADC candidates.
References
- 1. veranova.com [veranova.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Interrogating heterogeneity of cysteine-engineered antibody-drug conjugates and antibody-oligonucleotide conjugates by capillary zone electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 15. agilent.com [agilent.com]
- 16. shimadzu.com [shimadzu.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. waters.com [waters.com]
Application Notes and Protocols for Site-Specific Conjugation of Cys-mc-MMAE to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Site-specific conjugation technologies have emerged to overcome the heterogeneity of traditional ADC production methods, leading to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy. This document provides detailed protocols and application notes for the site-specific conjugation of a maleimidocaproyl-monomethylauristatin E (mc-MMAE) drug-linker to engineered cysteine residues on an antibody.
Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1][2] The maleimidocaproyl (mc) linker provides a stable connection to the antibody via a thioether bond formed with a cysteine residue.[3][] This linker system often incorporates a protease-cleavable valine-citrulline (vc) peptide, ensuring the release of the active MMAE payload within the target cancer cell's lysosome.[3][5]
These notes detail the process of antibody engineering for cysteine insertion, the controlled reduction of disulfide bonds, the conjugation reaction with mc-MMAE, and the subsequent purification and characterization of the resulting ADC.
Principle of the Method
The site-specific conjugation of mc-MMAE to an antibody via engineered cysteine residues involves a multi-step process. First, cysteine residues are introduced at specific, solvent-accessible sites within the antibody sequence using recombinant DNA technology.[6][7] This allows for precise control over the location and number of conjugation sites. The engineered antibody is then treated with a mild reducing agent to selectively reduce the engineered cysteine residues, leaving the native interchain disulfide bonds intact.[8] The free thiol groups of the engineered cysteines then react with the maleimide (B117702) group of the mc-MMAE drug-linker via a Michael addition reaction to form a stable thioether bond.[][9] The resulting ADC is a homogeneous product with a defined drug-to-antibody ratio (DAR).[10]
Experimental Protocols
Protocol 1: Antibody Engineering and Expression
This protocol describes the introduction of cysteine codons into the antibody gene for site-specific conjugation.
Materials:
-
Expression vector containing the antibody gene of interest
-
Site-directed mutagenesis kit
-
Mammalian cell line for antibody expression (e.g., CHO, HEK293)
-
Cell culture media and supplements
-
Transfection reagent
-
Protein A affinity chromatography column
-
Appropriate buffers for purification
Procedure:
-
Site Selection: Identify suitable sites for cysteine insertion. Desirable locations are solvent-accessible and do not interfere with antigen binding or Fc receptor interactions.[6]
-
Mutagenesis: Use a site-directed mutagenesis kit to introduce cysteine codons at the selected positions in the antibody expression vector.
-
Sequence Verification: Verify the correct insertion of the cysteine codons by DNA sequencing.
-
Transfection: Transfect the mammalian host cell line with the engineered antibody expression vector.
-
Expression and Purification: Culture the transfected cells to express the engineered antibody. Purify the antibody from the cell culture supernatant using Protein A affinity chromatography.
-
Characterization: Confirm the identity and purity of the engineered antibody using SDS-PAGE and mass spectrometry.
Protocol 2: Antibody Reduction and Conjugation with mc-MMAE
This protocol details the selective reduction of engineered cysteine residues and subsequent conjugation with the mc-MMAE drug-linker.
Materials:
-
Engineered cysteine antibody (5-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution
-
mc-MMAE drug-linker stock solution (in an organic solvent like DMSO)
-
Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)[9]
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the engineered antibody at a concentration of 5-10 mg/mL in the reaction buffer.[9]
-
Reduction:
-
Add a calculated molar excess of the reducing agent (TCEP or DTT) to the antibody solution. The exact molar ratio needs to be optimized to ensure selective reduction of the engineered cysteines.
-
Incubate the reaction at 37°C for 1-2 hours.[11]
-
Cool the reaction mixture on ice to slow the reduction process.[9]
-
-
Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column or by buffer exchange.
-
Conjugation:
-
Quenching: Stop the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted mc-MMAE.
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).[9]
Characterization of the Cys-mc-MMAE ADC
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The relative peak areas of the different species can be used to calculate the average DAR.[12][13]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC under native or denaturing conditions can determine the molecular weight of the different drug-loaded species, allowing for precise DAR calculation.[12][14]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug-linker, the DAR can be estimated.
Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.[9]
-
SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the drug-linker.
In Vitro Cytotoxicity Assays
The potency of the this compound ADC is evaluated using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
This compound ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC and the unconjugated antibody control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) of the ADC.[15]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and evaluation of a site-specific this compound ADC.
Table 1: ADC Characterization
| Parameter | Method | Typical Result |
| Average DAR | HIC-UV | 1.8 - 2.0 |
| Average DAR | Native MS | 1.9 - 2.0 |
| Monomer Purity | SEC | >95% |
| Aggregates | SEC | <5% |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| BT-474 | High | 0.1 - 1.0 | >1000 |
| NCI-N87 | High | 0.5 - 5.0 | >1000 |
| MCF-7 | Low/Negative | >100 | >1000 |
Data presented are representative and may vary depending on the specific antibody, target antigen, and cell line.
Visualizations
Caption: Experimental workflow for the preparation of a site-specific this compound ADC.
References
- 1. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Preparation of Site-Specific Antibody-Drug Conjugates Using Cysteine Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interrogating heterogeneity of cysteine-engineered antibody-drug conjugates and antibody-oligonucleotide conjugates by capillary zone electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bicellscientific.com [bicellscientific.com]
- 12. lcms.cz [lcms.cz]
- 13. A rapid on-line method for mass spectrometric confirmation of a cysteine-conjugated antibody-drug-conjugate structure using multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine-mc-MMAE Antibody-Drug Conjugate (ADC) Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. This document provides a detailed experimental workflow for the synthesis, purification, and comprehensive analysis of a cysteine-linked ADC utilizing a maleimidocaproyl (mc) linker and the potent antimitotic agent, monomethyl auristatin E (MMAE).
The synthesis of a Cys-mc-MMAE ADC involves the precise chemical conjugation of the drug-linker to cysteine residues on the antibody. These cysteine residues are typically made available through the selective reduction of interchain disulfide bonds within the antibody's hinge region. The subsequent characterization and analysis of the ADC are critical to ensure its quality, efficacy, and safety. Key quality attributes that are assessed include the drug-to-antibody ratio (DAR), purity, stability, and in vitro and in vivo potency.
Synthesis of this compound ADC
The synthesis of a this compound ADC is a two-step process involving the partial reduction of the monoclonal antibody followed by the conjugation of the mc-MMAE drug-linker to the newly available thiol groups.
Protocol 1: Antibody Reduction
-
Preparation of Antibody Solution: Prepare the monoclonal antibody at a concentration of 10 mg/mL in a phosphate-buffered saline (PBS) buffer containing 1 mM EDTA (pH 7.4).
-
Addition of Reducing Agent: Add a 20-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation to partially reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column or tangential flow filtration (TFF).
Protocol 2: Drug-Linker Conjugation
-
Preparation of Drug-Linker Solution: Dissolve the this compound drug-linker (MedChemExpress, HY-133035) in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 1.5-fold molar excess of the mc-MMAE solution per available thiol group to the reduced antibody solution.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle agitation. The maleimide (B117702) group of the linker will react with the sulfhydryl groups of the cysteine residues to form a stable thioether bond.[]
-
Quenching: Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components.
Purification of this compound ADC
Purification of the ADC is crucial to remove unconjugated antibody, free drug-linker, and aggregates. A multi-step purification process is often employed.[][3]
Protocol 3: ADC Purification
-
Tangential Flow Filtration (TFF): Utilize TFF with a suitable molecular weight cut-off membrane to remove unconjugated small molecules like the free drug-linker and quenching agent. This step also serves to concentrate the ADC and exchange it into a buffer suitable for the next chromatography step.
-
Size Exclusion Chromatography (SEC): Perform SEC to separate the ADC monomers from high molecular weight aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs). This allows for the isolation of a more homogeneous ADC product if desired.
Characterization of this compound ADC
A comprehensive analytical strategy is required to characterize the critical quality attributes of the synthesized ADC.
Drug-to-Antibody Ratio (DAR) Analysis
The average DAR is a critical parameter that influences the ADC's potency and therapeutic index. HIC-HPLC is the gold standard for determining the DAR of cysteine-linked ADCs.
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8) will be separated based on their hydrophobicity, with higher DAR species eluting later. The average DAR is calculated from the relative peak areas of each species.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5.2 |
| DAR2 | 12.1 | 25.8 |
| DAR4 | 15.3 | 48.5 |
| DAR6 | 18.2 | 15.3 |
| DAR8 | 20.5 | 5.2 |
| Average DAR | 4.0 |
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and quantify the percentage of aggregates.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show a main peak for the ADC monomer and smaller peaks at earlier retention times for aggregates.
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.2 | 1.5 |
| Monomer | 10.5 | 98.5 |
Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC under reducing conditions can be used to assess the purity of the light and heavy chains and confirm conjugation.
-
Sample Preparation: Reduce the ADC sample with dithiothreitol (B142953) (DTT) at 37°C for 30 minutes to separate the heavy and light chains.
-
Column: A C4 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient to separate the light and heavy chains.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show peaks for the unconjugated and conjugated light and heavy chains.
In Vitro and In Vivo Analysis
The biological activity of the this compound ADC is evaluated through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and free MMAE.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| BT-474 | HER2+ | This compound-Trastuzumab | 1.5 |
| MDA-MB-231 | HER2- | This compound-Trastuzumab | >1000 |
| BT-474 | HER2+ | Trastuzumab | >1000 |
| BT-474 | HER2+ | Free MMAE | 0.5 |
Internalization Assay
This assay confirms that the ADC is internalized by the target cells.
-
Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Treatment: Treat target cells with the fluorescently labeled ADC.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours).
-
Imaging: Wash the cells and visualize them using a fluorescence microscope to observe the internalization and subcellular localization of the ADC.
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Tumor Implantation: Implant human tumor cells (e.g., BT-474) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the this compound ADC, vehicle control, and other control articles intravenously.
-
Monitoring: Monitor tumor volume and body weight of the mice over a period of several weeks.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study, and collect tumors for further analysis.
Visualizations
Caption: A flowchart illustrating the overall experimental workflow.
Caption: The signaling pathway of MMAE-induced apoptosis.
Caption: Logical relationships between analytical methods.
References
Application Notes and Protocols for Cell-Based Functional Assays for Cys-mc-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for essential cell-based functional assays to characterize Cysteine-maleimide-MMAE (Cys-mc-MMAE) Antibody-Drug Conjugates (ADCs). The protocols outlined below are critical for evaluating the efficacy, potency, and mechanism of action of these complex biotherapeutics in preclinical development.[1][2]
Introduction to this compound ADCs
Antibody-drug conjugates represent a powerful class of targeted cancer therapies designed to deliver highly cytotoxic agents directly to tumor cells, thereby minimizing exposure to healthy tissues.[3] this compound ADCs utilize a monoclonal antibody that targets a specific tumor-associated antigen, a stable maleimidocaproyl (mc) linker, and the potent cytotoxic payload, monomethyl auristatin E (MMAE).[3][4] MMAE is a synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization. The linker is designed to be stable in circulation and release the active MMAE payload upon internalization into the target cancer cell.
The functional characterization of these ADCs is crucial and involves a suite of in vitro cell-based assays to determine their biological activity and guide further development. Key functional assays include evaluating cytotoxicity, internalization, apoptosis induction, and the bystander effect.
Mechanism of Action of MMAE
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with specific targeting and culminates in the release of the active payload inside the cancer cell.
-
Binding and Internalization: The ADC's monoclonal antibody binds to its specific target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, most commonly through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker, releasing the MMAE payload into the cytosol.
-
Disruption of Microtubule Dynamics: Once in the cytosol, MMAE binds to tubulin, preventing its polymerization into microtubules. Microtubules are essential for forming the mitotic spindle during cell division.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, preventing mitosis. Prolonged mitotic arrest triggers programmed cell death, or apoptosis, which is characterized by the activation of caspases (e.g., caspase-3) and subsequent cleavage of cellular proteins like PARP.
Below is a diagram illustrating the signaling pathway of MMAE-based ADCs.
Caption: Mechanism of action of a this compound ADC.
Key Cell-Based Functional Assays
A panel of in vitro assays is essential for characterizing the activity of this compound ADCs.
Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells and is used to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding:
-
Culture target (antigen-positive) and control (antigen-negative) cell lines in appropriate media.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plates for a period that allows for cell division, typically 72-96 hours for tubulin inhibitors.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
ADC Internalization Assay
The rate and extent of ADC internalization are critical for its efficacy. This assay quantifies the amount of ADC that is taken up by the target cells over time.
Experimental Protocol: Flow Cytometry-Based Internalization Assay
-
ADC Labeling (Optional but Recommended):
-
Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.
-
-
Cell Preparation and ADC Incubation:
-
Harvest and resuspend target cells in complete medium.
-
Incubate the cells with the fluorescently labeled ADC at a specific concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 0.5, 2, 4, 24 hours).
-
As a negative control for internalization, incubate a set of cells with the ADC at 4°C for the longest time point to measure surface binding only.
-
-
Quenching of Surface Fluorescence:
-
After incubation, wash the cells twice with cold PBS.
-
To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-dye antibody) to the cells for a short period on ice. This will quench the fluorescence of the non-internalized ADC.
-
-
Flow Cytometry Analysis:
-
Acquire the fluorescence signal of the cells using a flow cytometer.
-
The mean fluorescence intensity (MFI) of the cell population at each time point is proportional to the amount of internalized ADC.
-
Below is a diagram illustrating the general workflow for an ADC internalization assay.
Caption: General experimental workflow for an ADC internalization assay.
Apoptosis Assay
This assay confirms that the ADC induces cell death via apoptosis. Common methods include Annexin V staining and caspase activity assays.
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed target cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the this compound ADC at its IC50 concentration and 10x IC50 concentration for 24, 48, and 72 hours. Include untreated cells as a negative control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Bystander Effect Assay
The bystander effect is the ability of an ADC's cytotoxic payload to kill neighboring, antigen-negative cells. This is a crucial attribute for efficacy in heterogeneous tumors.
Experimental Protocol: Co-culture Bystander Assay
-
Cell Line Preparation:
-
Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to MMAE.
-
The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Analyze the viability of the Ag- cell population by either:
-
Flow Cytometry: Gate on the GFP-positive population and assess viability using a viability dye (e.g., DAPI).
-
High-Content Imaging: Image the plate and quantify the number of viable GFP-positive cells.
-
-
-
Data Interpretation:
-
A significant reduction in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.
-
Below is a diagram illustrating the principle of the bystander effect.
Caption: The bystander effect of ADCs in a heterogeneous tumor.
Data Presentation
Summarizing quantitative data in a structured format is essential for comparing the performance of different ADC candidates.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Target Antigen Expression | ADC Construct | IC50 (ng/mL) | Reference |
| BT-474 | HER2-positive | mil40-15 | 0.86 | |
| HCC1954 | HER2-positive | mil40-15 | 1.12 | |
| NCI-N87 | HER2-positive | mil40-15 | 1.34 | |
| MCF-7 | HER2-negative | mil40-15 | 786.1 | |
| MDA-MB-468 | HER2-negative | mil40-15 | >1000 | |
| SK-BR-3 | HER2-positive | Trastuzumab-vc-MMAE | ~10 | |
| MDA-MB-468 | N/A | Free MMAE | 0.28 (ng/mL) | |
| MDA-MB-453 | N/A | Free MMAE | 1.29 (ng/mL) |
Table 2: Summary of Functional Assay Parameters
| Assay | Key Parameter | Typical Readout | Purpose |
| Cytotoxicity | IC50 | Cell Viability (Absorbance, Luminescence) | Determine ADC potency |
| Internalization | Rate and Extent | Mean Fluorescence Intensity (MFI) | Quantify ADC uptake by target cells |
| Apoptosis | % Apoptotic Cells | Annexin V/PI Staining | Confirm mechanism of cell death |
| Bystander Effect | Viability of Ag- cells | Fluorescence/Luminescence of reporter cells | Assess killing of neighboring non-target cells |
Conclusion
The cell-based functional assays described in these application notes are fundamental to the preclinical characterization of this compound ADCs. A thorough evaluation of cytotoxicity, internalization, apoptosis induction, and the bystander effect provides critical insights into the ADC's potency, mechanism of action, and potential for therapeutic success. Adherence to detailed and robust protocols is essential for generating reliable and reproducible data to support the advancement of promising ADC candidates into further development.
References
Troubleshooting & Optimization
troubleshooting low drug-to-antibody ratio in Cys-mc-MMAE conjugation
Welcome to the technical support center for Cys-mc-MMAE conjugation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their antibody-drug conjugate (ADC) production, with a specific focus on addressing the common issue of a low drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the target Drug-to-Antibody Ratio (DAR) for a this compound conjugation?
A typical target DAR for many antibody-drug conjugates, including those with MMAE payloads, is around 3 to 4.[1] This ratio is a critical quality attribute as it directly impacts the ADC's therapeutic window. A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation, increased toxicity, and potential aggregation issues.[1][2] The optimal DAR for a specific ADC, however, can depend on the target antigen and the specific drug.[1]
Q2: What are the main stages of the this compound conjugation process where problems leading to low DAR can occur?
Low DAR in a cysteine-based conjugation process can arise from issues in three main stages:
-
Antibody Reduction: Incomplete or inefficient reduction of the antibody's interchain disulfide bonds results in fewer available free thiol groups for conjugation.[1][3]
-
Maleimide (B117702) Conjugation: Suboptimal reaction conditions can lead to inefficient conjugation of the maleimide group of the mc-MMAE linker-drug to the antibody's free thiols. This can be due to factors like incorrect pH, reagent concentrations, or reaction time.[1][3]
-
Post-Conjugation Instability: The formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation and a lower apparent DAR.[1][4]
Q3: How can I accurately determine the DAR of my ADC conjugate?
Several methods are commonly used to determine the DAR value of an ADC, each with its own advantages.[2][][6] The most common methods include:
-
Ultraviolet-visible (UV/Vis) Spectroscopy: This is the simplest method and is based on the Beer-Lambert law. It requires that the drug and antibody have distinct maximum absorbance values at different wavelengths.[2][]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used and robust method for determining the DAR of cysteine-linked ADCs.[1][2][6] It separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to calculate the average DAR by determining the mole fraction for each conjugated heavy and light chain species after reduction of the ADC.[][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the ADC, including the distribution of different DAR species and their molecular weights.[2][8]
Troubleshooting Guide
A low DAR is a frequent challenge in this compound conjugation. The following sections provide a structured approach to identifying and resolving the root cause of this issue.
Experimental Workflow for this compound Conjugation
The overall process for generating a this compound ADC involves a series of critical steps. Understanding this workflow is essential for effective troubleshooting.
Troubleshooting Decision Tree for Low DAR
When faced with a low DAR, a systematic approach can help pinpoint the problematic step in the conjugation process. The following decision tree provides a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAR Value Determination - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Cys-mc-MMAE Conjugation
Welcome to the technical support center for Cys-mc-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your antibody-drug conjugate (ADC) development process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of mc-MMAE to antibody for conjugation?
A1: The optimal molar ratio of the mc-MMAE linker-drug to the antibody is a critical parameter that influences the final drug-to-antibody ratio (DAR). A common starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the amount of reducing agent (e.g., TCEP) used in the antibody reduction step.[1] However, the ideal ratio is highly dependent on the specific antibody and desired DAR, and empirical optimization is often necessary. For cysteine-linked ADCs, a DAR of 2-4 has been shown to yield the best therapeutic effect in some cases.[2]
Q2: Which reducing agent, TCEP or DTT, is better for reducing antibody disulfide bonds prior to conjugation?
A2: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective in reducing disulfide bonds. However, TCEP is often preferred for maleimide-based conjugations. TCEP is a thiol-free reducing agent, meaning excess TCEP does not need to be removed before adding the maleimide-containing drug-linker, as it will not compete in the reaction.[3] DTT, being a thiol-containing compound, must be removed post-reduction to prevent it from reacting with the maleimide (B117702) linker.[3] TCEP is also effective over a broader pH range (1.5-8.5) compared to DTT, which has limited reducing power at pH values below 7.[3][4]
Q3: What is the recommended pH for the this compound conjugation reaction?
A3: The pH of the reaction buffer is crucial for efficient and specific conjugation. The maleimide-thiol reaction rate is pH-dependent. A pH range of 6.5 to 7.5 is generally recommended. At pH values below 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[3] It is also important to avoid pH conditions that are near the isoelectric point of the antibody, as this can lead to aggregation.[5][6]
Q4: How can I determine the drug-to-antibody ratio (DAR) of my final ADC?
A4: There are several analytical techniques to determine the DAR. Hydrophobic Interaction Chromatography (HIC) is one of the most widely used methods for cysteine-linked ADCs, as it can separate species with different numbers of conjugated drugs.[7][8] Other common methods include UV-Vis spectrophotometry, which provides an average DAR, and Liquid Chromatography-Mass Spectrometry (LC-MS) for a more detailed analysis of drug load distribution.[7][9][] Reversed-phase HPLC (RP-HPLC) can also be used to evaluate the DAR.[9]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency (Low DAR)
Low conjugation efficiency is a common challenge that can arise from several factors in the experimental workflow.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (TCEP or DTT). Ensure the reducing agent is fresh and active. Increase the incubation time or temperature during the reduction step (e.g., 37°C for 1-2 hours).[1][11] |
| Re-oxidation of Thiols | Proceed with the conjugation step promptly after the reduction and removal of the reducing agent (if using DTT).[12] Degas buffers to remove dissolved oxygen, which can promote re-oxidation.[3] |
| Suboptimal Reaction pH | Ensure the conjugation buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol reaction.[3] |
| Hydrolysis of Maleimide Group | Maintain the recommended pH throughout the conjugation process, as maleimide can hydrolyze at higher pH, rendering it inactive.[13] Prepare the mc-MMAE solution immediately before use. |
| Incorrect Stoichiometry | Optimize the molar ratio of mc-MMAE to the antibody. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[3] |
| Interfering Buffer Components | If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a non-interfering buffer like PBS.[1] |
Problem 2: ADC Aggregation
Aggregation is a critical issue in ADC development, primarily driven by the increased hydrophobicity of the antibody after conjugation with the hydrophobic drug-linker.[5][6]
| Potential Cause | Troubleshooting Recommendations |
| Increased Surface Hydrophobicity | Optimize the DAR; a higher DAR can increase the propensity for aggregation.[6] Consider using linkers with improved hydrophilicity. |
| Unfavorable Buffer Conditions | Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody.[5][6] Optimize buffer salt concentration. |
| High Concentration of Organic Co-solvent | Keep the final concentration of organic co-solvents like DMSO, used to dissolve the linker-payload, to a minimum (typically below 10% v/v).[1][6] |
| High Antibody Concentration | Working with lower antibody concentrations during conjugation can reduce the likelihood of intermolecular aggregation.[14] |
| Physical Stress | Avoid vigorous vortexing or shaking of the ADC solution. Gentle mixing is recommended.[13] |
| Storage Conditions | Store the purified ADC in an optimized formulation buffer, potentially containing stabilizing excipients.[6] Avoid repeated freeze-thaw cycles. |
A strategy to prevent aggregation at its source is to immobilize the antibodies on a solid-phase support during the conjugation process, which physically separates the ADC molecules.[5][15][16]
Problem 3: Instability of the ADC in Plasma (Premature Drug Release)
The thioether bond formed between the maleimide and the cysteine thiol can be susceptible to a retro-Michael reaction, leading to premature drug release in the presence of other thiols in plasma, such as albumin.[13][17]
| Potential Cause | Troubleshooting Recommendations |
| Retro-Michael Addition | Consider using next-generation maleimide linkers designed for increased stability. Some linkers are designed to promote rapid hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form that is not susceptible to the retro-Michael reaction.[13][17] |
| Linker Cleavage | For cleavable linkers like mc-VC-PABC-MMAE, ensure the linker is stable in plasma and only cleaved under the desired conditions (e.g., by lysosomal enzymes like cathepsin B).[18] |
Experimental Protocols
1. Antibody Reduction
This protocol is a general guideline for the partial reduction of interchain disulfide bonds in an IgG antibody.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4.[1] If the buffer contains primary amines, perform a buffer exchange.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).[1]
-
Reduction Reaction: Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[1]
2. This compound Conjugation
-
Drug-Linker Preparation: Immediately before use, dissolve the mc-MMAE in a minimal amount of an organic co-solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[1]
-
Conjugation Reaction: Add the dissolved mc-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[1] Ensure the final concentration of the organic co-solvent is below 10% (v/v).[1]
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[1]
-
Quenching: To stop the reaction, add a quenching agent like N-acetylcysteine in molar excess to react with any unreacted mc-MMAE.[14]
3. ADC Purification
Following the conjugation reaction, it is essential to remove unreacted drug-linker, quenching agent, and other small molecules.
-
Size-Exclusion Chromatography (SEC) / Desalting: Use a desalting column (e.g., PD-10) or an SEC column equilibrated with a suitable storage buffer like PBS, pH 7.4.[1][3]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used not only for DAR analysis but also for purifying ADC species with a specific DAR.[7][]
-
Membrane Chromatography: This technique can be used to effectively remove aggregates and free drug-linker.[][20]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agscientific.com [agscientific.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Cysteine-mc-MMAE ADCs
Welcome to the technical support center for the characterization of Cysteine-maleimide-MMAE (Cys-mc-MMAE) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the characterization of this compound ADCs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Drug-to-Antibody Ratio (DAR) Results
Question: Why am I observing variability in my DAR measurements for the same ADC batch?
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Sample preparation steps, such as desalting and disulfide bond reduction, can significantly impact mass spectrometry-based DAR values.[1] Fluctuations of up to 0.6 DAR units have been observed due to changes in the sample preparation workflow.[1]
-
Solution: Standardize your sample preparation protocol. For methods involving dithiothreitol (B142953) (DTT) reduction, an acidic quench is recommended to improve the reliability of DAR measurement.[1] Ensure consistent sample concentration and storage conditions, as prolonged storage at 4°C (up to one week) or -20°C for longer periods can affect results.[1]
-
-
Choice of Analytical Technique: Different analytical methods can yield slightly different DAR values.[2] Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are all used, but their accuracy for determining the molecular weights of the light and heavy chains can vary.[2]
-
Solution: Understand the strengths and limitations of each technique. A comparison of different methods is often beneficial for a comprehensive characterization. HIC is particularly useful for initial screening to assess the success of a conjugation protocol.[2]
-
-
Data Analysis Parameters: The parameters used for data deconvolution and integration can affect the final DAR calculation.
-
Solution: Utilize a standardized data analysis workflow. For LC/MS data, specialized software with a DAR calculator can automate peak selection, annotation, and integration, minimizing user-to-user variability.[3]
-
Issue 2: ADC Aggregation
Question: My this compound ADC sample is showing a high percentage of aggregates. What could be the cause and how can I mitigate it?
Potential Causes and Solutions:
-
Hydrophobicity of the Payload-Linker: The modification of the antibody surface with hydrophobic payload-linkers like MMAE is a primary driver of aggregation.[4] These hydrophobic patches can interact between ADC molecules, leading to the formation of aggregates.[4][5] Species with a high DAR are particularly prone to aggregation.[6]
-
Solution: Consider using hydrophilic linkers or modifying the payload to increase its hydrophilicity, which can reduce aggregation.[7] Optimizing the formulation by including excipients that reduce hydrophobic interactions can also be beneficial.
-
-
Buffer Conditions and pH: The pH of the solution can influence aggregation, especially if it is close to the isoelectric point of the antibody, where solubility is at its minimum.[4]
-
Solution: Screen different buffer systems and pH values during process development to find conditions that maximize ADC stability.
-
-
Temperature Stress: Elevated temperatures can induce aggregation of ADCs.[6] The CH2 domain of the antibody can become less stable to thermal stress upon conjugation, especially in high DAR species.[6]
-
Solution: Maintain appropriate storage and handling temperatures for your ADC samples. Perform thermal stability studies to understand the temperature limits for your specific ADC.
-
-
High ADC Concentration: Higher concentrations of ADCs can increase the likelihood of intermolecular interactions and subsequent aggregation.[5]
-
Solution: While high concentrations are often desirable for manufacturing, it may be necessary to work at lower concentrations during initial characterization and formulation development to minimize aggregation.
-
Issue 3: ADC Instability and Loss of Payload
Question: I am observing a decrease in the average DAR of my ADC over time during in vitro plasma stability studies. What is happening?
Potential Causes and Solutions:
-
Maleimide (B117702) Linker Instability: The thiosuccinimide bond formed between the cysteine and the maleimide linker is susceptible to degradation under physiological conditions.[8] This can occur through a retro-Michael reaction, leading to deconjugation of the linker-payload.
-
Solution: Investigate alternative linker chemistries that offer improved stability, such as maleamic methyl ester-based linkers.[8]
-
-
Payload Transfer to Albumin: The deconjugated linker-payload can be transferred to other proteins in plasma, most notably serum albumin.[9][10] This forms a long-lived albumin-linker-payload adduct.[9][10] This phenomenon can lead to a discrepancy between the measured loss of DAR and the concentration of free payload in plasma.[9][10]
-
Solution: When assessing in vivo or in vitro plasma stability, it is crucial to not only measure the free payload but also to quantify the amount of payload conjugated to albumin.[11] A two-step immunocapture LC/MS/MS assay can be used to quantify conjugated payloads, total antibodies, and migrated payloads forming adducts with albumin.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) for a this compound ADC?
The most critical quality attribute for an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to an antibody.[12] DAR is directly linked to the efficacy and safety of the ADC.[12] Low DAR can reduce potency, while high DAR can negatively impact pharmacokinetics and increase toxicity.[3][12] Other important CQAs include the distribution of different DAR species, the level of aggregation, and the in vitro and in vivo stability.
Q2: Which analytical techniques are recommended for DAR determination?
Several techniques are commonly used for DAR analysis of this compound ADCs. The choice of method depends on the specific information required and the stage of development.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Increasing DAR generally corresponds to increased hydrophobicity.[2] | Provides a unique and rapid analysis of DAR distribution.[] The gentle separation conditions are suitable for ADCs with labile linkers.[] | May not be able to separate positional isomers.[12] Requires MS confirmation to identify peaks.[] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates components based on hydrophobicity under denaturing conditions. | Can spectrally resolve all DAR species.[2] Provides accurate mass information for light and heavy chains. | Denaturing conditions can cause dissociation of the antibody chains for cysteine-linked ADCs.[12][] |
| Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) | Separates molecules based on size under non-denaturing conditions. | Essential for keeping non-covalent bonding between subunits intact, allowing for characterization of the intact ADC. | May have lower resolution for different DAR species compared to HIC or RP-LC. |
| UV-Vis Spectrophotometry | Measures the absorbance of the antibody and the payload at different wavelengths to calculate the average DAR. | Simple and convenient method for determining the average DAR.[] | Does not provide information on the distribution of different DAR species. Can be affected by interfering substances. |
Q3: How does the conjugation site affect the stability of a this compound ADC?
The location of the cysteine residue used for conjugation can significantly impact the stability of the resulting ADC. Engineered cysteine residues at different positions on the antibody can lead to varying degrees of thiol-maleimide instability in plasma.[14] Therefore, careful selection and engineering of conjugation sites are crucial for developing stable and effective ADCs.
Q4: What is the "bystander effect" in the context of MMAE-based ADCs?
The bystander effect refers to the ability of a cytotoxic payload, once released from the ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells. The lipophilicity of MMAE contributes to this effect.[15] While beneficial for treating heterogeneous tumors, a significant bystander effect can also increase off-target toxicity.[15]
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Prepare the this compound ADC sample at a concentration of approximately 2 mg/mL in 1M ammonium (B1175870) sulfate.[16]
-
Chromatographic System: Use an HPLC system equipped with a UV detector and a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
-
Gradient: Run a decreasing salt gradient from Mobile Phase A to Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 2: DAR Analysis by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
-
Sample Preparation:
-
Deglycosylation (Optional): To reduce spectral complexity, the ADC can be deglycosylated using PNGase F.[2][3]
-
Reduction: Reduce the interchain disulfide bonds by adding a reducing agent like DTT.[2] Incubate at room temperature for 30 minutes.[2]
-
Dilution: Dilute the sample to a final concentration of 0.5 mg/mL in a solution containing acetonitrile (B52724) and formic acid.[2]
-
-
LC-MS System: Use a high-resolution mass spectrometer (e.g., QToF or Orbitrap) coupled to a UHPLC system with a reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Run an increasing organic solvent gradient to elute the light and heavy chains with different drug loads.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different light and heavy chain species. Calculate the average DAR based on the relative abundance of each species.
Visualizations
Caption: Workflow for DAR analysis of this compound ADCs.
Caption: Troubleshooting decision tree for ADC aggregation.
References
- 1. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Cys-mc-MMAE ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cysteine-linked maleimidocaproyl-monomethyl auristatin E (Cys-mc-MMAE) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to off-target toxicity in your experiments.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for this compound ADCs?
Off-target toxicity of this compound ADCs is multifactorial and can be broadly categorized into two areas:
-
On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent cell death.[2]
-
Off-target, off-tumor toxicity: This is the most common cause of toxicity and arises from mechanisms independent of target antigen binding.[2][3] Key contributors include:
-
Premature Payload Release: The mc-linker, containing a valine-citrulline peptide, is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell.[4][5] However, instability of this linker in systemic circulation can lead to the premature release of the hydrophobic MMAE payload, causing systemic toxicity.[1][3][6]
-
Hydrophobicity and Non-Specific Uptake: MMAE is a hydrophobic molecule.[4][7] ADCs with a high drug-to-antibody ratio (DAR) can exhibit increased hydrophobicity, leading to faster clearance, aggregation, and non-specific uptake by tissues rich in phagocytic cells, such as the liver and spleen.[3][8] This can also be mediated by interactions with mannose receptors on certain cells.[9]
-
Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[10][11] While beneficial for treating heterogeneous tumors, this effect can also damage healthy bystander cells in normal tissues if the payload is released prematurely.[3][4][5][12][13]
-
Q2: My this compound ADC shows significant toxicity in animal models (e.g., weight loss, neutropenia) at doses where I don't see high efficacy. What are the likely causes and how can I troubleshoot this?
This is a common challenge indicating a narrow therapeutic window. The primary suspects are premature payload release and non-specific uptake.
Troubleshooting Steps:
-
Assess ADC Stability:
-
In Vitro Plasma Stability Assay: Quantify the rate of MMAE release from your ADC in plasma from the relevant species over time.[1] Significant payload release suggests linker instability.
-
Pharmacokinetic (PK) Analysis: In your animal model, measure the plasma concentrations of total antibody, conjugated ADC, and free MMAE over time. High levels of free MMAE early after administration confirm in vivo instability.[14]
-
-
Evaluate Hydrophobicity and DAR:
-
Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the distribution of different DAR species in your ADC preparation.[15] A high proportion of high-DAR species (e.g., DAR8) is associated with faster clearance and increased toxicity.[3][16]
-
Optimize Conjugation: Aim for a more homogeneous ADC preparation with a lower average DAR (e.g., 2 or 4) using site-specific conjugation methods or by optimizing the reduction and conjugation conditions for interchain cysteines.[1][17]
-
-
Investigate Non-Specific Uptake:
-
Use a Non-Targeting Control ADC: In your in vivo studies, include an ADC with the same drug-linker conjugated to an irrelevant antibody that does not bind to any target in the animal model. Toxicity observed with this control ADC points directly to non-specific uptake mechanisms.[1]
-
Biodistribution Studies: Use a radiolabeled or fluorescently tagged ADC to track its accumulation in different organs. High uptake in the liver, spleen, or bone marrow can suggest non-specific clearance.[8]
-
Q3: How can I reduce the hydrophobicity of my this compound ADC?
Increasing the hydrophilicity of the ADC can improve its pharmacokinetic profile and reduce non-specific toxicity.[18][19]
-
Incorporate Hydrophilic Linkers: The most common strategy is to incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker.[7][8] PEGylation can shield the hydrophobic payload, reduce aggregation, slow plasma clearance, and decrease non-specific uptake by tissues like the liver.[1][8][20]
-
Sequence-Defined Cross-Linkers: Advanced linker technologies using sequence-defined polymers can also modulate ADC hydrophilicity and performance.[7]
Q4: What is the bystander effect, and how can I modulate it to improve the therapeutic window?
The bystander effect refers to the ability of a released ADC payload to kill neighboring antigen-negative cells.[10] For a highly permeable payload like MMAE, this can enhance anti-tumor activity in heterogeneous tumors but also contribute to off-target toxicity.[3][4][5][13]
Modulation Strategies:
-
Payload Modification: While this guide focuses on MMAE, a key strategy is to use a less permeable payload. For instance, MMAF, a related auristatin, has a charged carboxyl group that limits its ability to cross cell membranes, thus reducing the bystander effect.[1][10]
-
Use a Non-Cleavable Linker with a Charged Payload: A novel approach involves using a non-cleavable linker with an ionized payload like Cys-linker-MMAE. This payload is designed to be released after antibody degradation within the cell. Its charged nature significantly reduces its permeability, thereby minimizing bystander toxicity to surrounding healthy cells while maintaining high potency within the target cell.[4][13]
Q5: What are some alternative conjugation strategies to traditional cysteine-maleimide chemistry that might offer better stability?
While maleimide (B117702) conjugation to reduced interchain disulfides is prevalent, it can be susceptible to deconjugation via a retro-Michael reaction.[16][17]
-
Disulfide Re-bridging: This technique uses bifunctional linkers that simultaneously react with two thiol groups from a reduced disulfide bond, effectively re-bridging the connection. This can result in more stable and homogeneous ADCs with improved pharmacokinetics and tolerability.[16][17]
-
Engineered Cysteines (THIOMAB™ technology): This involves introducing cysteine residues at specific, solvent-accessible sites on the antibody through genetic engineering.[21] This allows for precise control over the conjugation site and DAR, leading to more homogeneous and stable ADCs.[17]
-
Self-Stabilizing Maleimides: Linkers incorporating maleimide derivatives that undergo hydrolysis of the succinimide (B58015) ring after conjugation can form more stable adducts that are not susceptible to the retro-Michael reaction.[16]
Troubleshooting Guides
Issue 1: High background signal or non-specific binding in in vitro cell-based assays.
-
Problem: This can lead to an overestimation of cytotoxicity in antigen-negative cells and mask the true therapeutic window.
-
Possible Causes & Solutions:
-
Hydrophobic Interactions: The ADC may be non-specifically sticking to cells or plasticware.
-
Solution: Include a non-ionic detergent (e.g., 0.05% Tween-20) in your washing buffers. Titrate the ADC to find the optimal concentration with a good signal-to-noise ratio.[14]
-
-
Fc Receptor (FcγR) Binding: Immune cells or some tumor cells express FcγRs, which can bind the antibody portion of the ADC non-specifically.
-
Solution: Block Fc receptors with an Fc-blocking reagent before adding the ADC.[14]
-
-
High ADC Concentration: Using excessively high concentrations can lead to non-specific uptake.
-
Solution: Perform a thorough dose-response curve to identify the specific, target-mediated killing range.
-
-
Issue 2: My ADC shows poor stability and aggregation during storage or after conjugation.
-
Problem: Aggregated ADCs can have altered pharmacokinetic properties and are often rapidly cleared by the reticuloendothelial system, leading to increased liver toxicity.
-
Possible Causes & Solutions:
-
Hydrophobicity: High DAR and hydrophobic payloads increase the propensity for aggregation.
-
Buffer Conditions: pH, ionic strength, and excipients can all impact ADC stability.
-
Solution: Perform formulation screening to identify optimal buffer conditions for your specific ADC.
-
-
Analytical Characterization: It is crucial to monitor aggregation.
-
Quantitative Data Summary
Table 1: Impact of Linker Hydrophilicity (PEGylation) on ADC Tolerability in Mice
| ADC Linker | Dose (mg/kg) | Survival Rate after 28 days | Reference |
| PEG0 (No PEG) | 20 | 0% (all mice died by day 5) | [1] |
| PEG8 | 20 | 100% | [1] |
| PEG12 | 20 | 100% | [1] |
Table 2: In Vitro Cytotoxicity of an Ionized Cys-linker-MMAE ADC (mil40-15)
| Assay | IC50 (M) | Reference |
| Potent Cytotoxicity | 10⁻¹¹ | [4][13] |
| Bystander Toxicity | 10⁻⁹ | [4][13] |
Key Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[10][25]
-
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification).
-
96-well cell culture plates.
-
MMAE ADC, non-targeting control ADC, and free MMAE.
-
Cell viability reagent (e.g., CellTiter-Glo®) and a fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE ADC, control ADC, and free MMAE. Add to the co-culture.
-
Incubation: Incubate for a period sufficient to observe cytotoxicity (typically 72-96 hours for MMAE).[1]
-
Analysis:
-
Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or fluorescence imaging.
-
Alternatively, measure total cell viability using a reagent like CellTiter-Glo®.
-
-
Interpretation: A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC (compared to controls) indicates a bystander effect.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT)
This is a standard assay to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on target cells.[25][26][27]
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
96-well plates, appropriate cell culture medium.
-
ADC, unconjugated antibody, and free payload as controls.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the ADC and controls.
-
Incubation: Incubate for 72-96 hours.
-
Reagent Addition: Add MTT or XTT reagent and incubate as per the manufacturer's instructions.
-
Absorbance Measurement: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀.[26]
-
Protocol 3: In Vivo Xenograft Model for Efficacy and Tolerability
This protocol assesses the anti-tumor activity and overall toxicity of an ADC in an animal model.[18][28][29][30]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Tumor cell line for implantation.
-
ADC, vehicle control, and other relevant control groups (e.g., non-targeting ADC).
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Treatment: Administer the ADC and controls via the desired route (e.g., intravenously) at various dose levels.
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) with calipers.
-
Monitor the body weight of the mice as a key indicator of toxicity.
-
Conduct clinical observations for any other signs of distress.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Collect blood for PK analysis and tissues for biodistribution or histopathology if required.
-
Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) by comparing tumor volumes in treated groups to the vehicle control group.
-
Visualizations
Caption: A typical experimental workflow for evaluating the efficacy and toxicity of a this compound ADC.
Caption: Key pathways leading to either desired efficacy or off-target toxicity of this compound ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking New Horizons: Antibody–Drug Conjugates in Small Cell Lung Cancer [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. tandfonline.com [tandfonline.com]
- 17. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 28. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 29. wuxibiology.com [wuxibiology.com]
- 30. hoeford.com [hoeford.com]
improving solubility of Cys-mc-MMAE for conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cys-mc-MMAE, focusing on challenges related to its solubility during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic molecule and exhibits poor solubility in aqueous solutions. The recommended solvent for initial stock solution preparation is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) can also be used. It is crucial to prepare a high-concentration stock solution in one of these organic solvents before diluting it into the aqueous reaction buffer.
Q2: My this compound precipitates when I add it to my aqueous reaction buffer. What is causing this?
A2: Precipitation of this compound upon addition to aqueous buffers is a common issue due to its hydrophobic nature. This can be caused by several factors:
-
High final concentration of this compound: The concentration of the payload in the final reaction mixture may exceed its solubility limit in the chosen buffer.
-
Low percentage of organic co-solvent: The amount of organic solvent carried over from the stock solution may be insufficient to maintain solubility in the aqueous environment.
-
Inappropriate buffer pH: The pH of the reaction buffer can influence the charge of the molecule, affecting its solubility.
-
Buffer composition: The presence of certain salts or other components in the buffer can impact the solubility of the payload.
Q3: How can I improve the solubility of this compound in my conjugation reaction?
A3: To improve the solubility of this compound, consider the following strategies:
-
Optimize the amount of co-solvent: Increasing the percentage of an organic co-solvent, such as DMSO or DMA, in the final reaction mixture can significantly enhance solubility. A final co-solvent concentration of 5-15% (v/v) is often a good starting point.
-
Adjust the pH of the reaction buffer: The solubility of this compound can be pH-dependent. Experimenting with a range of pH values (typically between 6.5 and 7.5) may help identify the optimal condition for your specific antibody and reaction.
-
Use solubility-enhancing excipients: The addition of certain excipients, such as polysorbate 20 or sucrose, to the reaction buffer has been reported to improve the solubility and stability of ADCs, which may also help with the payload itself.
-
Control the rate of addition: Adding the this compound stock solution to the reaction buffer slowly and with gentle mixing can prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to buffer | Final organic co-solvent concentration is too low. | Increase the final concentration of the organic co-solvent (e.g., DMSO, DMA) in the reaction mixture. Start with 5% and titrate up to 15-20% if necessary. Ensure your antibody is stable at the chosen co-solvent concentration. |
| The pH of the reaction buffer is not optimal. | Perform small-scale experiments to evaluate the solubility of this compound at different pH values (e.g., 6.5, 7.0, 7.5). | |
| The rate of addition is too fast. | Add the this compound stock solution dropwise to the reaction buffer while gently stirring. | |
| Low conjugation efficiency | This compound is not fully dissolved, reducing the effective concentration. | Ensure the this compound stock solution is clear and free of particulates before use. Consider filtering the stock solution through a 0.22 µm filter. |
| Aggregation of this compound in the reaction mixture. | In addition to optimizing co-solvent and pH, consider the use of non-ionic surfactants like polysorbate 20 at low concentrations (e.g., 0.01-0.1%). | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in the amount of soluble this compound between experiments. | Prepare fresh this compound stock solutions for each experiment. Carefully control the temperature and mixing during the reaction. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Gently vortex the vial for 1-2 minutes to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Protocol 2: General Procedure for Improving this compound Solubility in a Conjugation Reaction
-
Prepare the antibody solution in the desired reaction buffer (e.g., phosphate-buffered saline, PBS).
-
If a reducing agent is required for the conjugation chemistry (e.g., TCEP for reducing interchain disulfides), add it to the antibody solution and incubate according to your established protocol.
-
In a separate microcentrifuge tube, prepare a pre-dilution of the this compound stock solution in the reaction buffer containing the desired final concentration of the organic co-solvent. For example, to achieve a final co-solvent concentration of 10%, the pre-dilution should be made in a buffer containing 10% DMSO.
-
Slowly add the pre-diluted this compound solution to the antibody solution with gentle and constant stirring.
-
Incubate the reaction mixture at the desired temperature and for the required duration to allow for conjugation.
-
Monitor the reaction for any signs of precipitation. If precipitation occurs, consider further optimization of the co-solvent concentration or pH.
-
Purify the resulting ADC using standard techniques, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF), to remove unreacted payload and other impurities.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the solubility of this compound.
addressing maleimide instability in Cys-mc-MMAE linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with maleimide (B117702) instability in Cysteine-mc-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-based linkers?
A1: The primary cause of instability in ADCs with maleimide-based linkers is the reversibility of the thioether bond formed between the maleimide and a cysteine residue on the antibody.[1][2] This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma, leading to deconjugation of the drug-linker.[3][4] This can result in premature release of the cytotoxic payload and potential off-target toxicity.[5] Another key reaction is the hydrolysis of the succinimide (B58015) ring, which, in contrast, leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is often due to the retro-Michael reaction, leading to deconjugation. This can be exacerbated by the presence of endogenous thiols such as glutathione and albumin. To address this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction. You can facilitate this by:
-
Post-conjugation treatment: Incubating the ADC at a slightly alkaline pH (e.g., pH 9.0) can accelerate hydrolysis, though this may impact the stability of the antibody itself.
-
Using self-hydrolyzing maleimides: These next-generation maleimides are engineered to have substituents that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.
-
-
Utilize Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides and dithiomaleimides can re-bridge reduced interchain disulfide bonds, forming a more stable linkage.
-
Alternative Linker Chemistries: Explore other linker technologies that are less susceptible to thiol exchange, such as those based on sulfones or vinylpyrimidines.
Q3: I am observing low conjugation efficiency. What are the potential reasons and troubleshooting steps?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols. Always use freshly prepared maleimide solutions.
-
Oxidized Cysteines: The target cysteine residues on the antibody may have formed disulfide bonds, which are unreactive with maleimides. Ensure complete reduction of disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before conjugation. If using DTT (dithiothreitol), it must be removed post-reduction as it will compete with the protein thiols.
-
Incorrect pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. At lower pH, the reaction is slow, while at higher pH, the maleimide is more prone to hydrolysis and reaction with amines (e.g., lysine (B10760008) residues).
-
Insufficient Molar Ratio: A 10 to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.
Q4: Can the conjugation site on the antibody affect the stability of the thiol-maleimide linkage?
A4: Yes, the local microenvironment of the cysteine residue on the antibody can significantly influence the stability of the thiol-maleimide linkage. For instance, the presence of nearby positively charged residues can promote the hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds. | Ensure complete reduction with an appropriate reducing agent (e.g., TCEP). |
| Hydrolysis of the maleimide linker prior to conjugation. | Prepare maleimide solutions fresh before use and work within the optimal pH range of 6.5-7.5. | |
| Insufficient molar excess of the linker-payload. | Increase the molar ratio of the linker-payload to the antibody to drive the reaction to completion. | |
| Premature Drug Release in Plasma | Retro-Michael reaction leading to deconjugation. | Promote hydrolysis of the thiosuccinimide ring post-conjugation (e.g., incubation at pH 9.0). |
| Utilize self-hydrolyzing maleimides or next-generation maleimides (e.g., dibromomaleimides). | ||
| Thiol exchange with plasma components like albumin. | Consider alternative linker chemistries less prone to thiol exchange. | |
| ADC Aggregation | High percentage of organic solvent during conjugation. | Minimize the amount of organic solvent used to dissolve the maleimide linker. |
| Hydrophobic nature of the payload. | Optimize the linker design to improve the overall hydrophilicity of the ADC. | |
| Inconsistent Batch-to-Batch Results | Variability in the number of available cysteine residues. | Ensure consistent and complete reduction of the antibody. |
| Instability of the maleimide reagent upon storage. | Store maleimide reagents under dry conditions and prepare aqueous solutions immediately before use. |
Experimental Protocols
Protocol 1: General Procedure for Cys-mc-MMAE Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature. The reduced antibody solution can be used directly without removing the TCEP.
-
If using DTT, it must be removed using a desalting column after incubation.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized linker-payload in a minimal amount of a dry, biocompatible organic solvent like DMSO or DMF.
-
Add the linker-payload solution to the reduced antibody solution. A 10-20 fold molar excess of the linker-payload is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol like N-acetylcysteine to react with any excess maleimide.
-
Purify the ADC using size exclusion chromatography (SEC) or other suitable chromatography methods to remove unreacted linker-payload and quenching agent.
-
Protocol 2: Plasma Stability Assay (HPLC-Based)
-
Sample Preparation:
-
Spike the purified ADC into human or mouse plasma at a final concentration of, for example, 100 µg/mL.
-
As a control, incubate the ADC in PBS, pH 7.4.
-
-
Incubation:
-
Incubate both samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Analysis by HPLC:
-
Analyze the aliquots using a reverse-phase HPLC system with a column suitable for protein analysis (e.g., C4 or C8).
-
Use a suitable gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Monitor the elution profile at 280 nm for the antibody and at a wavelength appropriate for the payload.
-
-
Data Analysis:
-
Integrate the peak area of the intact ADC at each time point.
-
Calculate the percentage of intact ADC remaining relative to the t=0 time point.
-
Plot the percentage of intact ADC versus time to determine the stability profile.
-
Data Summaries
Table 1: Half-lives of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
| Maleimide-Thiol Adduct | Half-life (hours) | Reference |
| N-ethylmaleimide - 4-mercaptophenylacetic acid | ~19 | |
| N-ethylmaleimide - N-acetylcysteine | ~20-80 | |
| N-ethylmaleimide - 3-mercaptopropionic acid | No significant retro-reaction |
Table 2: Stability of ADCs with Different Maleimide Linkers
| Linker Type | Condition | Time Point | % Intact Conjugate | Reference |
| N-alkyl maleimide | Mouse Serum, 37°C | 7 days | ~33-65% | |
| N-aryl maleimide | Mouse Serum, 37°C | 7 days | >80% | |
| Maleamic methyl ester-based | NAC buffer, 37°C | 14 days | ~96% | |
| Conventional maleimide-based | NAC buffer, 37°C | 14 days | ~80% |
Visual Guides
Caption: Competing reaction pathways for a maleimide-thiol conjugate in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Optimization of Purification Methods for Cys-mc-MMAE ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing purification methods for Cysteine-linked maleimidocaproyl-Monomethyl Auristatin E (Cys-mc-MMAE) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
A1: The main challenges in purifying this compound ADCs stem from the inherent hydrophobicity of the MMAE payload. This hydrophobicity increases with a higher drug-to-antibody ratio (DAR), leading to several issues:
-
Aggregation: The increased surface hydrophobicity promotes self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates. Aggregates can reduce therapeutic efficacy and may increase the risk of an immunogenic response.[1][2]
-
Heterogeneity: The conjugation process typically yields a heterogeneous mixture of ADC species with different DARs (e.g., DAR 0, 2, 4, 6, 8), as well as unconjugated antibody.[3] Isolating a specific DAR species is a significant challenge.
-
Poor Solubility: Highly hydrophobic ADCs can have poor solubility in aqueous buffers, which complicates the purification and formulation processes.[1]
Q2: Which chromatographic technique is most suitable for purifying this compound ADCs?
A2: Hydrophobic Interaction Chromatography (HIC) is the most widely used and effective technique for the purification of this compound ADCs.[3][4][5][6] HIC separates molecules based on differences in their surface hydrophobicity. Since the conjugation of the hydrophobic MMAE payload directly correlates with the hydrophobicity of the ADC, HIC is exceptionally well-suited for separating:
-
ADCs with different DARs.
-
Conjugated ADCs from the unconjugated antibody (DAR 0).
-
ADCs from more hydrophobic impurities and aggregates.[1]
Q3: What is the role of Size Exclusion Chromatography (SEC) in the purification process?
A3: Size Exclusion Chromatography (SEC) is a critical orthogonal method used primarily to remove high molecular weight species (aggregates) from the ADC preparation.[2][3] It can also be used to separate the ADC from low molecular weight process-related impurities, such as unconjugated drug-linker. Additionally, SEC is a valuable tool for buffer exchange of the purified ADC into a suitable formulation buffer.[1]
Q4: Can Ion Exchange (IEX) or Mixed-Mode Chromatography (MMC) be used for this compound ADC purification?
A4: Yes, both IEX and MMC can be employed as complementary purification steps.
-
Ion Exchange Chromatography (IEX): Cation exchange chromatography (CEX) can be used, particularly in flow-through mode, to remove aggregates.[7] However, for this compound ADCs, IEX shows limited resolution for separating different drug-load species but can be effective in separating positional isomers.[8]
-
Mixed-Mode Chromatography (MMC): MMC, which combines multiple chromatographic principles like ion exchange and hydrophobic interactions, offers an alternative to multi-step purification processes.[9][10][11] It can be used to separate ADC species with varying DARs and remove impurities in a single step.[12][13]
Troubleshooting Guide
Problem 1: ADC Aggregation During or After Purification
| Potential Cause | Suggested Solution | Expected Outcome |
| High Hydrophobicity of ADC (High DAR) | Optimize HIC mobile phase conditions by using milder salts (e.g., sodium chloride instead of ammonium (B1175870) sulfate) or adding organic modifiers like isopropanol (B130326) (IPA) to the elution buffer.[1][14] | Reduced aggregation and improved recovery of the target ADC species. |
| Reduce the average DAR of the ADC by optimizing the conjugation reaction.[1] | A less hydrophobic ADC that is less prone to aggregation. | |
| Inappropriate Buffer Conditions | Screen different buffer pH values and salt concentrations. Avoid pH values near the isoelectric point (pI) of the ADC.[1][2] | Identification of buffer conditions that minimize aggregation and maintain ADC stability. |
| Perform buffer exchange into a suitable formulation buffer immediately after purification using SEC or Tangential Flow Filtration (TFF).[1] | Removal of high-salt elution buffers and stabilization of the purified ADC. | |
| Stress Factors (e.g., Temperature, Shear Stress) | Perform all purification steps at a controlled, lower temperature if the ADC is temperature-sensitive.[1] | Minimized temperature-induced aggregation. |
| Minimize shear stress by using appropriate flow rates during chromatography and avoiding vigorous mixing.[1] | Preservation of the native ADC structure. |
Problem 2: Poor Separation of DAR Species in HIC
| Potential Cause | Suggested Solution | Expected Outcome |
| Suboptimal HIC Resin Selection | Screen different HIC resins with varying ligand densities and hydrophobicity (e.g., Phenyl, Butyl, Ether).[1] | Improved resolution between different DAR species. |
| Inadequate Gradient Slope | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting species.[1] | Enhanced resolution between adjacent DAR peaks. |
| Incorrect Salt Concentration in Binding Buffer | Optimize the salt concentration in the binding buffer to ensure proper binding of all ADC species to the column while allowing for differential elution.[1] | Better separation of low DAR species from the unconjugated antibody. |
Problem 3: Low Recovery of ADC from HIC Column
| Potential Cause | Suggested Solution | Expected Outcome |
| Irreversible Binding to HIC Resin | Decrease the hydrophobicity of the interaction by using a less hydrophobic resin, a lower salt concentration in the mobile phase, or adding a small percentage of an organic solvent to the elution buffer.[1] | Improved elution of the ADC from the column and higher recovery. |
| Aggregation and Loss of Product | Address aggregation issues as described in "Problem 1". Aggregates can precipitate or bind irreversibly to the column.[1] | Minimized product loss due to aggregation. |
Experimental Protocols
Protocol 1: HIC for DAR Separation of this compound ADCs
Objective: To separate ADC species with different DARs and remove unconjugated antibody.
Materials:
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm × 3.5 cm, 2.5 μm[15]
-
Mobile Phase A: 1.5 M Ammonium Sulfate (B86663) in 25 mM Potassium Phosphate, pH 7.0[15]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 containing 25% (v/v) Isopropanol[15]
-
HPLC System: Agilent 1260 or equivalent with a UV detector.[14][15]
Methodology:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration that promotes binding (typically around 1 M).[5]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over a specified duration (e.g., 12 minutes).[15]
-
Detection: Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different DAR peaks for further analysis.
Protocol 2: SEC for Aggregate Removal and Buffer Exchange
Objective: To remove high molecular weight aggregates and exchange the buffer of the purified ADC.
Materials:
-
SEC Column: TSKgel G3000SWxl, 7.8 mm × 30 cm, 5 μm[15]
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol.[15] (Alternatively, the desired final formulation buffer can be used).
-
HPLC System: Agilent 1260 or equivalent with a UV detector.[14][15]
Methodology:
-
Column Equilibration: Equilibrate the SEC column with the desired mobile phase/formulation buffer.
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, separating it from any earlier eluting aggregate peaks.
-
Analysis: Confirm the removal of aggregates and the final buffer composition.
Data Presentation
Table 1: HIC Mobile Phase Compositions for this compound ADC Purification
| Component | Mobile Phase A (Binding) | Mobile Phase B (Elution) | Reference |
| Buffer | 25 mM Sodium Phosphate, pH 7.0 | 25 mM Sodium Phosphate, pH 7.0 | [5] |
| Salt | 1.0 M Ammonium Sulfate | None | [5] |
| Organic Modifier | None | 25% Isopropanol (v/v) | [14][15] |
Table 2: SEC Mobile Phase Compositions for this compound ADC Analysis
| Buffer System | Salt | Organic Modifier | pH | Reference |
| 100 mM Sodium Phosphate | 250 mM NaCl | 10% IPA (v/v) | 6.8 | [14] |
| 0.2 M Sodium Phosphate | 0.2 M Potassium Chloride | 15% IPA (v/v) | 6.5 | [15] |
| 40 mM Sodium Phosphate | 150 mM NaCl | None | 7.0 | [16] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioradiations.com [bioradiations.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Mixed-Mode Chromatography and Its Role in Monoclonal Antibody Purification | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Antibody Drug Conjugate (ADC) Separation Using A Mixed Mode Cation Exchange Chromatography Step In A Monoclonal Antibody (mAb) Process [bioprocessonline.com]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Index of Cys-mc-MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the therapeutic index of Cysteine-linked maleimidocaproyl-monomethyl auristatin E (Cys-mc-MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the therapeutic index of this compound ADCs?
The therapeutic index of this compound ADCs is often limited by a narrow window between efficacy and toxicity. Key contributing factors include:
-
Off-target toxicity: Premature cleavage of the mc-MMAE linker in systemic circulation can release the potent MMAE payload, leading to toxicity in healthy tissues.[1][2][3] This is a common challenge with MMAE-based ADCs, with observed toxicities including peripheral neuropathy, neutropenia, and anemia.[1][2][4]
-
Hydrophobicity and Aggregation: The hydrophobic nature of MMAE and the maleimidocaproyl linker can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[1][5][6] Aggregation can alter the pharmacokinetic profile and potentially increase immunogenicity.
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase ADC clearance and off-target toxicity, while a low DAR may result in suboptimal efficacy.[1][4][7] Finding the optimal DAR is crucial for maximizing the therapeutic window.
-
Linker Instability: The maleimide (B117702) linker can undergo a retro-Michael reaction, leading to premature drug release.[8][9]
Q2: How can the hydrophobicity of this compound ADCs be mitigated to reduce aggregation?
Increasing the hydrophilicity of the ADC is a key strategy to reduce aggregation and improve its pharmacokinetic profile.[10] This can be achieved through:
-
Linker Modification: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can shield the hydrophobic payload and reduce non-specific uptake.[3]
-
Formulation Optimization: Screening different buffer conditions, including pH and the use of excipients, can help identify formulations that minimize aggregation.[11]
-
Site-Specific Conjugation: Conjugating at specific, engineered cysteine residues can lead to more homogeneous ADCs with improved physicochemical properties.[12]
Q3: What is the "bystander effect" and how does it relate to this compound ADCs?
The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells.[13][14] For this compound ADCs with cleavable linkers, the cell-permeable MMAE can diffuse out of the target cell and affect adjacent cells.[13][14][15] While this can enhance anti-tumor activity in heterogeneous tumors, it can also contribute to off-target toxicity if the payload is released systemically.[13][14]
Q4: What are the advantages of using a non-cleavable linker with MMAE?
Recent studies have explored the use of non-cleavable linkers with MMAE to improve the therapeutic index.[13][14][16] The primary advantages include:
-
Increased Plasma Stability: Non-cleavable linkers are more stable in circulation, reducing premature payload release and associated off-target toxicity.[13][16]
-
Improved Safety Profile: By minimizing the bystander effect, ADCs with non-cleavable linkers can have a higher maximum tolerated dose (MTD).[13][14][16] The resulting active metabolite, Cys-linker-MMAE, has lower membrane permeability, further reducing off-target effects.[4][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and characterization of this compound ADCs.
Issue 1: High Levels of Aggregation in the Final ADC Product
| Possible Causes | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR): The hydrophobicity of MMAE increases with higher DAR values, promoting aggregation.[1][5] | 1. Optimize DAR: Aim for a DAR between 2 and 4, which has been shown to provide a good balance of efficacy and safety.[7] Reduce the molar excess of the drug-linker during the conjugation reaction.[11] |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein aggregation.[5][11] | 2. Buffer Screening: Evaluate a range of formulation buffers with varying pH and excipients to identify conditions that minimize aggregation. |
| Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can lead to antibody denaturation and aggregation.[11] | 3. Optimize Conjugation Parameters: Conduct the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) and ensure the pH is within the optimal range for the antibody (typically pH 7.0-7.5).[17] |
Issue 2: Low In Vitro Cytotoxicity Despite Adequate DAR
| Possible Causes | Troubleshooting Steps |
| Impaired ADC Internalization: The conjugation process may have altered the antibody's ability to bind to its target and be internalized by the cell.[7] | 1. Antigen Binding Assay: Perform an ELISA or surface plasmon resonance (SPR) analysis to confirm that the ADC retains high binding affinity to its target antigen. |
| Inefficient Payload Release: The linker may not be efficiently cleaved within the target cell, preventing the release of active MMAE. | 2. Cellular Uptake and Payload Release Assay: Use fluorescence microscopy or flow cytometry to visualize ADC internalization. Employ mass spectrometry-based methods to quantify the release of free MMAE within the cell. |
| Cell Line Resistance: The target cell line may have developed resistance to MMAE, for example, through the upregulation of drug efflux pumps.[15] | 3. Use MMAE-Sensitive Control Cells: Test the ADC on a panel of cell lines with known sensitivities to MMAE to confirm its potency. |
Issue 3: High Off-Target Toxicity in Preclinical Models
| Possible Causes | Troubleshooting Steps |
| Premature Linker Cleavage: The mc-linker may be unstable in the bloodstream, leading to systemic release of MMAE.[1][2] | 1. Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and measure the release of free MMAE over time using LC-MS/MS.[13] |
| High DAR: ADCs with higher DARs can have faster clearance and increased off-target toxicity.[1][4] | 2. Evaluate Lower DAR Species: Synthesize and test ADCs with a lower average DAR (e.g., DAR 2) to assess if this improves the safety profile. |
| "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity. | 3. Immunohistochemistry (IHC): Perform IHC on a panel of normal tissues to evaluate the expression profile of the target antigen. |
| Bystander Effect: The released MMAE may be diffusing into and killing healthy cells surrounding the tumor.[13][14] | 4. Consider Non-Cleavable Linkers: Synthesize an ADC with a non-cleavable linker to reduce the bystander effect and assess for an improved therapeutic index.[13][16] |
Quantitative Data Summary
| Parameter | Typical Values for this compound ADCs | Reference |
| Optimal Drug-to-Antibody Ratio (DAR) | 2 - 4 | [7] |
| In Vitro Cytotoxicity (IC50) of free MMAE | 0.1 - 10 nM on various cancer cell lines | [13][16] |
| In Vitro Cytotoxicity (IC50) of this compound ADCs | Typically in the pM to low nM range for antigen-positive cells | [13][16] |
| Maximum Tolerated Dose (MTD) in Mice (vc-MMAE ADCs) | Varies depending on the antibody and target, but often in the range of 3-10 mg/kg | [4] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on their hydrophobicity. Since MMAE is hydrophobic, species with a higher DAR will be more hydrophobic and elute later from the HIC column.[18]
Methodology:
-
Instrumentation: HPLC system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Calculation: The average DAR is calculated based on the relative peak area of each DAR species.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, following treatment with the ADC.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the this compound ADC for 72-96 hours. Include an unconjugated antibody and free MMAE as controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound ADCs.
Caption: Logical troubleshooting workflow for common issues encountered with this compound ADCs.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. adcreview.com [adcreview.com]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating the In Vitro Potency of Cysteine-Linked mc-MMAE Antibody-Drug Conjugates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro potency of site-specific Antibody-Drug Conjugates (ADCs) generated through cysteine conjugation with a maleimidocaproyl (mc) linker and the potent cytotoxic payload, monomethyl auristatin E (MMAE). We offer detailed comparisons with alternative ADC formats, present supporting experimental data, and provide standardized protocols for essential validation assays.
Introduction to Cys-mc-MMAE ADCs
Antibody-Drug Conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs.[1] The this compound platform is a well-established ADC modality. It involves three key components:
-
The Antibody: Engineered to recognize a specific antigen overexpressed on cancer cells.[1]
-
The Linker: A cleavable maleimidocaproyl (mc) linker attached to engineered or native cysteine residues on the antibody. This linker is designed to be stable in circulation but is cleaved by enzymes like cathepsin B inside the target cell.[2][3]
-
The Payload: Monomethyl auristatin E (MMAE) is a highly potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization.[4]
The site-specific nature of cysteine conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which often leads to an improved therapeutic index compared to conventional conjugation methods. Validating the in vitro potency of these ADCs is a critical first step before advancing to more complex and costly in vivo studies.
Mechanism of Action: From Binding to Bystander Killing
The efficacy of a this compound ADC begins with its binding to a target antigen on a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Once inside the cell, it is trafficked to the lysosome, where acidic conditions and enzymes cleave the linker, releasing the MMAE payload. Free MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest and apoptosis. Because MMAE is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
Cytotoxicity Assay: Quantifying Cell-Killing Potency
The primary measure of an ADC's potency is its ability to kill target cancer cells. Cytotoxicity assays are essential for determining the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different ADC candidates.
Comparative Data: Site-Specific vs. Conventional ADCs
Site-specific conjugation, such as through engineered cysteines, results in a homogeneous ADC with a consistent DAR. This often translates to improved potency and a better therapeutic index compared to conventional ADCs produced by conjugating to native lysines or randomly reduced cysteines, which yield heterogeneous mixtures.
| ADC Construct | Target Cell Line | Antigen Expression | IC50 (ng/mL) | Relative Potency vs. Conventional |
| Site-Specific Cys-ADC (DAR 4) | SK-BR-3 (HER2+) | High | 15.3 | ~3.5x higher |
| Conventional Cys-ADC (Avg. DAR 3.8) | SK-BR-3 (HER2+) | High | 52.8 | Baseline |
| Site-Specific Cys-ADC (DAR 4) | MCF-7 (HER2-) | Low / Negative | > 2,000 | N/A (Target Specificity) |
| Unconjugated Antibody | SK-BR-3 (HER2+) | High | > 3,000 | N/A (No Payload) |
| Free MMAE | SK-BR-3 (HER2+) | High | 0.5 | N/A (Non-Targeted) |
Note: Data are representative examples compiled from principles described in referenced literature.
Experimental Protocol: MTT-Based Cytotoxicity Assay
This protocol describes a common colorimetric assay to measure cell viability.
-
Cell Plating: Seed antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.
-
ADC Preparation: Prepare serial dilutions of the this compound ADC, an unconjugated antibody control, and free MMAE in complete cell culture medium.
-
Dosing: Remove the existing medium from the cells and add 100 µL of the prepared ADC and control dilutions to the appropriate wells. Include wells with medium only as a blank control and untreated cells as a 100% viability control.
-
Incubation: Incubate the plates for a period sufficient for the payload's mechanism of action, typically 72 to 96 hours for tubulin inhibitors like MMAE.
-
Viability Assessment:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Internalization Assay: Confirming ADC Uptake
The cytotoxic payload can only be released after the ADC is internalized by the target cell. Therefore, quantifying the rate and extent of internalization is crucial for selecting ADC candidates.
Comparative Data: Internalization Rates
Different antibodies, even those targeting the same antigen, can have vastly different internalization kinetics. Assays can measure the percentage of total bound ADC that becomes internalized over time.
| Antibody Clone | Time Point | Surface-Bound ADC (%) | Internalized ADC (%) |
| Antibody A (High Internalizer) | 4 hours | 45% | 55% |
| Antibody A (High Internalizer) | 24 hours | 15% | 85% |
| Antibody B (Low Internalizer) | 4 hours | 80% | 20% |
| Antibody B (Low Internalizer) | 24 hours | 65% | 35% |
Note: Data are representative. Efficient ADCs typically require significant internalization within 24 hours.
Experimental Protocol: pH-Sensitive Dye-Based Assay
This method uses a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.
-
ADC Labeling: Conjugate the antibody or ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's protocol.
-
Cell Plating: Seed target cells in a 96-well plate suitable for fluorescence imaging or flow cytometry.
-
Incubation: Treat the cells with the fluorescently labeled ADC at a fixed concentration (e.g., 10 µg/mL). Incubate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). As a negative control for internalization, incubate a parallel set of cells at 4°C, which permits binding but inhibits endocytosis.
-
Cell Preparation:
-
For Flow Cytometry: After incubation, wash the cells twice with cold PBS, detach them with trypsin, and transfer to flow cytometry tubes.
-
For Imaging: After incubation, wash cells with cold PBS and proceed to imaging.
-
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each time point. Normalize the 37°C signal by subtracting the MFI from the 4°C control to isolate the signal from internalized ADC.
Bystander Effect Assay: Assessing Collateral Efficacy
The ability of the membrane-permeable MMAE payload to kill adjacent, antigen-negative tumor cells is a significant advantage in treating heterogeneous tumors. The bystander effect must be validated experimentally.
Comparative Data: Bystander vs. Non-Bystander Payloads
The chemical properties of the payload and linker determine the potential for a bystander effect. MMAE, when released from a cleavable linker, is highly effective at bystander killing. In contrast, charged or non-permeable payloads, such as MMAF or those attached via non-cleavable linkers, exhibit a significantly reduced or absent bystander effect.
| ADC Payload | Culture Condition | Antigen-Positive (Ag+) Cell Viability | Antigen-Negative (Ag-) Cell Viability | Bystander Killing Observed |
| mc-MMAE | Monoculture | 15% | 95% | N/A |
| mc-MMAE | Co-Culture | 18% | 45% | Yes |
| mc-MMAF (Non-permeable) | Monoculture | 20% | 98% | N/A |
| mc-MMAF (Non-permeable) | Co-Culture | 22% | 92% | No |
Note: Data are representative examples from co-culture experiments. A significant drop in Ag- cell viability in co-culture indicates a bystander effect.
Experimental Protocol: Co-Culture Bystander Assay
This assay quantifies the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of an ADC.
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line (e.g., HER2-positive N87) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF-7). The Ag- cell line must be engineered to express a fluorescent protein (e.g., GFP) for distinct identification.
-
Co-Culture Plating: Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) into a 96-well plate. Also, plate each cell type individually as monoculture controls.
-
ADC Treatment: After cells adhere, treat the wells with serial dilutions of the this compound ADC. The concentration range should be chosen based on the IC50 value for the Ag+ cell line.
-
Incubation: Incubate the plates for 96-120 hours.
-
Data Acquisition: Use a high-content imaging system or flow cytometry to distinguish and count the viable cells in each population based on the fluorescent GFP signal (Ag- cells) and total cell count (or a different label for Ag+ cells).
-
Data Analysis: Calculate the percent viability for both the Ag+ and Ag- cell populations in the co-culture wells relative to untreated co-culture controls. Compare the viability of the Ag- cells in co-culture to their viability in monoculture when treated with the same ADC concentration. A significant decrease in viability only in the co-culture setting confirms bystander killing.
References
A Comparative Guide to the Efficacy of Cys-mc-MMAE and Other ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the cytotoxic payload being a critical determinant of both efficacy and safety. The selection of a payload dictates the mechanism of cell killing, the potency of the ADC, and its activity profile against heterogeneous tumors. This guide provides an objective comparison between a novel payload design, Cys-mc-MMAE, and other prominent ADC payloads, supported by experimental data and detailed methodologies.
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that has been successfully incorporated into several FDA-approved ADCs.[1][] It functions as an anti-mitotic agent, inhibiting cell division by blocking the polymerization of tubulin.[] Traditionally, MMAE is attached to the monoclonal antibody via a cleavable linker, such as valine-citrulline (vc), which is designed to be stable in circulation and release the payload within the target cell.
The this compound design represents a strategic modification, utilizing a non-cleavable L-Cysteine (Cys) linker.[3] This approach aims to enhance the therapeutic window by improving plasma stability and minimizing the "bystander effect," a phenomenon where the released payload diffuses out of the target cell and kills adjacent, antigen-negative cells. While the bystander effect can be beneficial for treating tumors with heterogeneous antigen expression, it can also increase off-target toxicity. This compound is engineered to confine the cytotoxic activity primarily to the antigen-expressing target cells, offering a potentially safer therapeutic profile.
Mechanism of Action: From Internalization to Apoptosis
The efficacy of an MMAE-based ADC begins with the binding of its antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically into endosomes, which then fuse with lysosomes.
-
For traditional mc-vc-MMAE: Inside the lysosome, proteases like Cathepsin B cleave the valine-citrulline linker, releasing the highly cell-permeable MMAE payload into the cytoplasm.
-
For this compound: The entire ADC, including the antibody and linker, is degraded in the lysosome, releasing the payload as a Cys-linker-MMAE metabolite. This ionized metabolite has poor cell membrane permeability.
Once in the cytoplasm, free MMAE or its active metabolite potently binds to tubulin, disrupting microtubule dynamics. This interference prevents the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis). The cell-permeable nature of MMAE released from cleavable linkers allows it to diffuse out of the dying cell and kill neighboring cells, creating the bystander effect. Conversely, the low permeability of the Cys-linker-MMAE metabolite largely prevents this effect.
Caption: General workflow of ADC internalization and payload release.
Comparative Analysis of ADC Payloads
The choice of payload is a critical decision in ADC design, influencing potency, mechanism of action, and the potential for bystander killing. The following table summarizes the key characteristics of this compound in comparison to other widely used or novel payloads.
| Payload Class | Payload Example(s) | Mechanism of Action | Relative Potency | Bystander Effect | Key Characteristics |
| Auristatins (Non-cleavable) | This compound | Tubulin Inhibitor | High | Low / Negligible | Enhanced plasma stability and safety profile; reduced off-target toxicity due to low cell permeability of the payload metabolite. |
| Auristatins (Cleavable) | mc-MMAE | Tubulin Inhibitor | High | High | Potent bystander effect due to high membrane permeability of released MMAE; effective in heterogeneous tumors. |
| Auristatins (Cleavable) | mc-MMAF | Tubulin Inhibitor | High | Low | A C-terminal phenylalanine reduces membrane permeability, limiting the bystander effect compared to MMAE. |
| Maytansinoids | DM1, DM4 | Tubulin Inhibitor | High | Linker Dependent (Low/Negligible with non-cleavable linkers) | Potent tubulin inhibitors that bind to a different site than auristatins. T-DM1 (non-cleavable linker) has no bystander effect. |
| Topoisomerase I Inhibitors | Deruxtecan (DXd), SN-38 | DNA Damage (Inhibit Topoisomerase I) | High to Very High | High | Different mechanism of action from tubulin inhibitors. Known for a strong bystander effect, contributing to efficacy in heterogeneous tumors. |
| Pyrrolobenzodiazepines | PBD Dimers | DNA Damage (DNA Cross-linking) | Very High | Moderate to High | Extremely potent DNA-damaging agents; effective at picomolar concentrations. Can mediate bystander killing. |
Quantitative Cytotoxicity Data
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The tables below present comparative cytotoxicity data from preclinical studies.
Table 1: Cytotoxicity and Bystander Effect of Cys-linker-MMAE-based ADC (mil40-15)
This study demonstrates the target-specific killing of the Cys-linker-MMAE ADC and its significantly reduced activity on antigen-negative cells, confirming a low bystander effect.
| Cell Culture | Description | IC50 (M) |
| BT-474 | HER2-positive (Target) | 2.1 x 10⁻¹¹ |
| MCF-7 | HER2-negative (Non-Target) | 1.9 x 10⁻⁹ |
| BT-474 + MCF-7 | Mixed Culture (Bystander Model) | 1.9 x 10⁻⁹ |
Table 2: Comparative Cytotoxicity (IC50) of Anti-Trop-2 ADCs with MMAE vs. SN-38 Payloads
This data shows that the relative potency of ADCs can be cell-line dependent, with the SN-38 ADC being more potent on CFPAC-1 cells and the MMAE ADC showing higher potency on MDA-MB-468 cells.
| Cell Line (Cancer Type) | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic) | SY02-SN-38 | 0.83 |
| SY02-MMAE | 1.19 | |
| MDA-MB-468 (Breast) | SY02-SN-38 | 0.47 |
| SY02-MMAE | 0.28 |
Experimental Protocols
Reliable and reproducible data are paramount in the evaluation of ADC candidates. The following are generalized protocols for key in vitro assays used to characterize and compare ADC payloads.
Target-Specific Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and unconjugated antibody in culture medium. Remove the medium from the wells and add 100 µL of the diluted agents. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Caption: General workflow for ADC in vitro cytotoxicity assays.
Bystander Effect Assay (Co-Culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Genetically label the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., Green Fluorescent Protein, GFP) for easy identification.
-
Cell Seeding: Seed a mixture of antigen-positive (Ag+) and GFP-labeled antigen-negative (GFP-Ag-) cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). As controls, seed monocultures of Ag+ cells and GFP-Ag- cells. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours, allowing time for ADC processing, payload release, and diffusion.
-
Data Acquisition: Use a fluorescence plate reader or high-content imaging system to specifically measure the fluorescence signal from the GFP-Ag- cell population. This quantifies the viability of the antigen-negative cells.
-
Data Interpretation: A significant reduction in the viability of the GFP-Ag- cells in the co-culture wells treated with the ADC, compared to the ADC-treated GFP-Ag- monoculture, indicates a bystander killing effect. The IC50 for the bystander effect can be calculated based on the killing of the GFP-Ag- cells in the co-culture.
Caption: Experimental workflow for comparing ADC payloads.
Conclusion
The selection of a cytotoxic payload is a pivotal decision in the design of an Antibody-Drug Conjugate, with profound implications for its therapeutic index. This compound emerges as a payload with a distinct and compelling profile. By utilizing a non-cleavable linker, it ensures high plasma stability and confines its potent cytotoxic activity to antigen-expressing cells, thereby minimizing the bystander effect and associated off-target toxicities.
This stands in contrast to payloads like traditional mc-MMAE or topoisomerase inhibitors such as deruxtecan, which are designed to leverage a strong bystander effect to overcome tumor heterogeneity. The this compound approach offers a promising strategy for developing safer ADCs, particularly for treating tumors with high and homogeneous antigen expression where a bystander effect may be less critical or even detrimental. Ultimately, the choice between a payload with a strong bystander effect and one designed for maximal target specificity, like this compound, will depend on the specific target antigen, tumor biology, and the desired clinical application.
References
Stabilizing Cysteine-Linked mc-MMAE ADCs: A Formulation Comparison Guide
The stability of an antibody-drug conjugate (ADC) is a critical quality attribute that directly impacts its therapeutic efficacy and safety. For cysteine-linked ADCs utilizing a maleimidocaproyl (mc) linker with monomethyl auristatin E (MMAE), a potent cytotoxic payload, the formulation plays a pivotal role in preventing aggregation, fragmentation, and premature drug deconjugation. This guide provides a comparative analysis of Cys-mc-MMAE ADC stability in two representative formulations, supported by experimental data and detailed methodologies.
Key Stability-Indicating Attributes
The stability of a this compound ADC is primarily assessed by monitoring three key attributes over time:
-
Drug-to-Antibody Ratio (DAR): The average number of MMAE molecules conjugated to each antibody. A decrease in DAR indicates premature drug deconjugation.
-
Aggregation: The formation of high molecular weight species, which can reduce efficacy and potentially induce an immunogenic response.
-
Fragmentation: The breakdown of the antibody into smaller fragments, compromising the ADC's integrity and function.
Comparative Stability Analysis
This section compares the stability of a model this compound ADC, Trastuzumab-mc-vc-MMAE, in two different formulations under accelerated storage conditions (4°C for 30 days).
Formulation A: Histidine-Based
-
Composition: 20 mM Histidine, 5% Trehalose (B1683222), pH 5.2
Formulation B: Citrate-Based (Hypothetical)
-
Composition: 20 mM Sodium Citrate (B86180), 5% Sorbitol, pH 6.0
| Stability Attribute | Formulation A (Histidine, pH 5.2) | Formulation B (Citrate, pH 6.0) - Expected Outcome |
| Average DAR | No significant change observed over 30 days. | Potential for a slight decrease due to the higher pH, which can influence the rate of the retro-Michael reaction leading to deconjugation. |
| Aggregation (%) | < 1% increase in high molecular weight species after 30 days at 4°C[1]. | Expected to be slightly higher than Formulation A. Citrate buffers have been observed to result in higher polydispersity for some ADCs[2]. |
| Fragmentation (%) | Minimal fragmentation, comparable to the naked antibody. | Generally low, but potentially influenced by the specific antibody and excipients. |
| Thermal Stability (Tm) | Onset of unfolding (Tm1) observed at a lower temperature compared to the naked antibody, indicating reduced stability of the domain where conjugation occurs[1]. | Expected to show a similar trend of reduced thermal stability upon conjugation. The exact Tm would depend on the specific ADC and formulation. |
Note: The data for Formulation A is based on a published study on Trastuzumab-MC-VC-PAB-MMAE[1]. The expected outcomes for Formulation B are inferred from general principles of ADC stability and findings from related studies[3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated MMAE molecule increases the hydrophobicity of the antibody, species with different DARs can be resolved.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, 20% isopropanol, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the peak areas of the different DAR species, weighted by their respective DAR values.
Analysis of Aggregation and Fragmentation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Instrumentation: UPLC or HPLC system with a UV detector.
-
Column: A SEC column suitable for monoclonal antibodies (e.g., Acquity UPLC BEH200 SEC).
-
Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 250 mM NaCl, pH 6.8.
-
Flow Rate: Isocratic flow.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of aggregates, monomer, and fragments is determined by integrating the respective peak areas in the chromatogram.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a protein solution as the temperature is increased, providing information about the protein's thermal stability (melting temperature, Tm).
-
Instrumentation: A nano DSC instrument.
-
Sample Preparation: ADC samples are diluted to a concentration of 0.5 mg/mL in their respective formulation buffers.
-
Method: Samples are heated at a constant rate (e.g., 1°C/min) over a temperature range of 15°C to 100°C.
-
Analysis: The resulting thermogram is analyzed to determine the onset of unfolding and the melting temperature (Tm) for each domain of the antibody.
Visualization of Experimental Workflows
Caption: Workflow for assessing ADC stability over time.
Caption: Instability and stabilization pathways of maleimide-based ADCs.
Conclusion
The formulation is a critical factor in maintaining the stability of this compound ADCs. A histidine-based formulation at a slightly acidic pH (e.g., 5.2) with a stabilizer like trehalose has been shown to be effective in minimizing aggregation for a Trastuzumab-mc-vc-MMAE ADC. While citrate buffers are also commonly used, they may present a higher risk of aggregation for some ADCs. The choice of formulation should be carefully evaluated for each specific ADC molecule through a comprehensive stability study monitoring DAR, aggregation, and fragmentation. The detailed experimental protocols and workflows provided in this guide offer a robust framework for conducting such validation studies.
References
The Bystander Effect: A Comparative Analysis of Cys-mc-MMAE and MMAF Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. Their efficacy is not solely dependent on the selective delivery of a cytotoxic payload to an antigen-expressing tumor cell but can be significantly enhanced by a phenomenon known as the "bystander killing effect." This effect, the ability of the ADC's payload to kill neighboring antigen-negative tumor cells, is critical for treating heterogeneous tumors with varied antigen expression. This guide provides an objective comparison of the bystander killing effect of ADCs armed with two distinct payloads: the membrane-permeable monomethyl auristatin E (MMAE) delivered via a Cys-mc linker and the membrane-impermeable monomethyl auristatin F (MMAF).
Performance Comparison: Cys-mc-MMAE vs. MMAF ADCs
The fundamental difference in the bystander effect between this compound and MMAF ADCs stems from the physicochemical properties of the payloads once they are released within the target cell.[1]
-
This compound: MMAE is a neutral and more hydrophobic molecule, which allows it to readily diffuse across cell membranes.[2][3] Once a this compound ADC is internalized by an antigen-positive cell and the MMAE payload is released, it can exit the target cell and enter adjacent antigen-negative cells, inducing their apoptosis.[4][5] This potent bystander effect can lead to a more profound anti-tumor response in heterogeneous tumors.
-
MMAF: In contrast, MMAF possesses a charged C-terminal phenylalanine residue at physiological pH, rendering it hydrophilic and significantly less permeable to cell membranes. Consequently, when an MMAF ADC delivers its payload, the MMAF is largely trapped within the antigen-positive target cell, resulting in a minimal to non-existent bystander effect. This contained cytotoxicity may offer a safety advantage by reducing off-target toxicity to surrounding healthy tissues.
A novel iteration, Cys-linker-MMAE, has been developed to have lower permeability, thereby reducing the bystander effect and potentially improving the safety profile.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties and performance of MMAE and MMAF-based ADCs. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Property | This compound | MMAF | Reference(s) |
| Bystander Killing Effect | Potent | Minimal to none | |
| Cell Membrane Permeability | High (more permeable) | Low (less permeable) | |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH |
| Cell Line & ADC Target | ADC Payload | IC50 (ng/mL) | Reference(s) |
| L-82 (ALCL), CD30 (cAC10) | vcMMAE | 2-55 (depending on DAR) | |
| BT-474 (HER2+) | mil40-15 (Cys-linker-MMAE) | IC50 = 10⁻¹¹ M | |
| BT-474 + MCF-7 (HER2-) | mil40-15 (Cys-linker-MMAE) | IC50 = 10⁻⁹ M (killing effect reduced ~100 times) | |
| Karpas 299 (ALCL), CD30 | cAC10-vcMMAE | Potent | |
| Karpas 299 (ALCL), CD30 | cAC10-vcMMAF | Potent |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Bystander Effect
Both MMAE and MMAF are potent microtubule inhibitors. Upon internalization and release, they bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The key distinction lies in the fate of the payload after its release, which dictates the presence or absence of a bystander effect.
Caption: Divergent pathways of MMAE and MMAF after release, dictating the bystander effect.
In Vitro Bystander Killing Co-Culture Assay Workflow
This assay is a cornerstone for evaluating the bystander effect of an ADC.
Caption: A typical workflow for an in vitro bystander effect co-culture assay.
Experimental Protocols
In Vitro Bystander Killing Co-Culture Assay
This protocol is designed to quantitatively assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
1. Cell Preparation:
- Select an antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2) and an antigen-negative (Ag-) cell line (e.g., MCF7 for HER2).
- For easy identification, the Ag- cell line can be fluorescently labeled (e.g., with GFP).
2. Co-culture Seeding:
- Seed the Ag+ and Ag- cells together in a 96-well plate.
- Vary the ratios of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to evaluate the impact of target cell proportion on the bystander effect.
- A common starting total cell density is 10,000 cells per well.
- Include monoculture wells for each cell line as controls.
3. ADC Treatment:
- Prepare serial dilutions of the this compound ADC and the MMAF ADC.
- The concentration range should be selected to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
- Add the ADCs to the co-culture and control wells.
4. Incubation:
- Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.
5. Analysis:
- Harvest the cells from each well using trypsinization.
- Stain the cells with a viability dye such as Propidium Iodide (PI) or DAPI.
- Analyze the cell suspension using a flow cytometer.
- Gate on the fluorescently labeled (e.g., GFP-positive) Ag- cells.
- Within the Ag- population, quantify the percentage of dead cells (positive for the viability dye).
- A significant increase in the death of Ag- cells in the ADC-treated co-culture wells compared to the monoculture Ag- wells and untreated co-culture wells indicates a bystander effect.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
1. Cell Preparation:
- Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line, which may be rendered resistant to the ADC to better isolate the bystander effect.
2. Tumor Implantation:
- Co-inject a mixture of Ag+ and Ag- cells subcutaneously into immunocompromised mice to establish admixed tumors.
- The ratio of Ag+ to Ag- cells can be varied.
3. ADC Treatment:
- Once tumors reach a predetermined volume, administer the this compound ADC, MMAF ADC, and relevant controls (e.g., vehicle, isotype control ADC) to different groups of mice.
4. Tumor Monitoring:
- Measure tumor volume regularly over a set period.
- At the end of the study, tumors can be excised for further analysis.
5. Analysis:
- Compare the tumor growth inhibition between the different treatment groups. Potent anti-tumor activity in the this compound ADC group, especially in tumors with a lower percentage of Ag+ cells, would suggest a strong in vivo bystander effect.
- Immunohistochemistry (IHC) can be performed on the excised tumors to visualize and quantify the presence of Ag+ and Ag- cells. A reduction in both cell populations in the this compound treated group would confirm bystander killing.
Conclusion
The choice between a this compound and an MMAF payload for an ADC has profound strategic implications for cancer therapy. This compound, with its high membrane permeability and potent bystander killing effect, is an excellent candidate for treating heterogeneous tumors where complete antigen expression is lacking. This broader activity, however, may come with an increased risk of off-target toxicity. Conversely, MMAF provides a more targeted approach. Its limited cell permeability confines the cytotoxic effect primarily to the antigen-positive cells, potentially offering a better safety profile by sparing surrounding healthy tissue. The development of ADCs with modified payloads like Cys-linker-MMAE, which exhibits reduced bystander toxicity, further expands the therapeutic toolbox, allowing for a more tailored approach to cancer treatment. A thorough understanding of these differences, supported by robust experimental evaluation, is essential for the rational design and successful development of next-generation ADCs.
References
A Comparative Guide to the Preclinical Toxicology of Cysteine-Linked mc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical toxicology of cysteine-linked maleimidocaproyl-monomethyl auristatin E (Cys-mc-MMAE) antibody-drug conjugates (ADCs), with a focus on non-cleavable linkers, versus their counterparts with cleavable linkers. The information herein is supported by experimental data to aid in the informed development of next-generation ADCs.
Executive Summary
The linkage of the potent microtubule inhibitor MMAE to a monoclonal antibody via a cysteine residue and a non-cleavable maleimidocaproyl (mc) linker offers a distinct toxicological profile compared to ADCs utilizing cleavable linkers, such as the commonly used valine-citrulline (vc) linker. This compound ADCs generally exhibit a more favorable safety profile, characterized by higher plasma stability and a reduced "bystander effect," which can mitigate off-target toxicities.[1][2] This often translates to a higher maximum tolerated dose (MTD) in preclinical models. However, the choice of linker strategy is a critical decision that impacts the therapeutic index and must be tailored to the specific target antigen and tumor characteristics.[1]
Data Presentation: Comparative Toxicology
The following tables summarize key quantitative data from preclinical studies comparing this compound ADCs with cleavable linker ADCs.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Target Cell Line | Target Antigen | IC50 (M) | Bystander Cell Line (Antigen-Negative) | Bystander Effect IC50 (M) | Citation |
| mil40-15 | This compound (Non-cleavable) | BT-474 | HER2 | ~1 x 10⁻¹¹ | MCF-7 | ~1 x 10⁻⁹ | [3][4] |
| mil40-16 | vc-MMAE (Cleavable) | BT-474 | HER2 | Not explicitly stated, but used as a comparator for toxicity. | Not explicitly stated | Potent bystander killing implied |
Table 2: In Vivo Maximum Tolerated Dose (MTD)
| ADC Construct | Linker Type | Animal Model | MTD (mg/kg) | Key Toxicities | Citation |
| mil40-15 | This compound (Non-cleavable) | Mice | Approaching 160 mg/kg (similar to naked antibody) | Minimal toxicity observed at high doses. | |
| mil40-16 | vc-MMAE (Cleavable) | Mice | 80 mg/kg | Alopecia, scabbing, decreased activity, piloerection, death at 120 mg/kg. | |
| General MMAE-based ADCs | Cleavable (vc) | Mice | 100-150 mg/kg (single dose) | >10% body weight loss. |
Table 3: Common Preclinical Toxicities of MMAE-Based ADCs
| Toxicity | Payload/Linker Association | Mechanism | Species Observed | Citation |
| Neutropenia | MMAE (especially with cleavable linkers) | Disruption of microtubule function in rapidly dividing hematopoietic progenitor cells. Instability of cleavable linkers can lead to systemic release of free MMAE. | Rat, Monkey, Human (clinical) | |
| Thrombocytopenia | MMAF and DM1 with non-cleavable linkers (cys-mc-MMAF) | Inhibition of megakaryocyte differentiation and apoptosis of megakaryocyte progenitors. Less common with MMAE. | Human (clinical) | |
| Peripheral Neuropathy | MMAE (especially with cleavable linkers) | Disruption of microtubule function in neurons, which is important for axonal transport. Not well-predicted in preclinical models. | Human (clinical) | |
| Ocular Toxicity | Primarily DM4 and MMAF | Accumulation of the drug within ocular cells. Less common with MMAE. | Human (clinical) |
Experimental Protocols
Detailed methodologies for key preclinical toxicology experiments are crucial for the accurate interpretation and replication of results.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a cleavable linker ADC comparator, the unconjugated antibody, and the free MMAE payload in a complete cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).
-
Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).
-
XTT Assay: Add a mixture of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron coupling reagent. Viable cells will reduce XTT to a water-soluble orange formazan product.
-
-
Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic (4PL) curve fit.
In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered to an animal model without causing unacceptable toxicity.
-
Animal Model: Utilize appropriate rodent (e.g., mice or rats) or non-rodent (e.g., cynomolgus monkeys) species. The choice of species should consider the cross-reactivity of the antibody with the target antigen in that species.
-
Dose Escalation: Administer single or repeat doses of the this compound ADC and a comparator ADC at escalating dose levels to different groups of animals. Include a vehicle control group.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at predetermined time points to analyze hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any microscopic changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities (DLTs), such as significant body weight loss (e.g., >20%), severe hematological abnormalities, or irreversible organ damage.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
-
Incubation: Incubate the this compound ADC and a comparator ADC in plasma from different species (e.g., mouse, rat, monkey, human) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma sample.
-
Analysis:
-
Quantification of Intact ADC: Use methods like ELISA or LC-MS to measure the concentration of the intact ADC over time.
-
Quantification of Released Payload: Employ LC-MS/MS to measure the concentration of the free payload (MMAE or its metabolites) in the plasma.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point and determine the half-life of the ADC in plasma. Quantify the rate of payload deconjugation.
Mandatory Visualizations
Signaling Pathway of MMAE-Induced Cell Death
Caption: Mechanism of action of this compound ADCs leading to apoptosis.
Experimental Workflow for Comparative In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of ADCs.
Logical Relationship: Linker Type and Toxicological Outcomes
Caption: Impact of linker cleavability on the toxicological profile of MMAE ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cys-mc-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cysteine-maleimide-Monomethyl Auristatin E (Cys-mc-MMAE) antibody-drug conjugates (ADCs) with relevant alternatives. It delves into the critical aspects of their mechanism of action, supported by experimental data and detailed protocols for validation.
Mechanism of Action: A Step-by-Step Breakdown
This compound ADCs leverage the specificity of a monoclonal antibody to deliver the potent cytotoxic agent, MMAE, to antigen-expressing tumor cells. The mechanism unfolds in a series of orchestrated steps:
-
Target Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular compartment rich in proteases.
-
Payload Release: Within the lysosome, the valine-citrulline (vc) dipeptide linker is cleaved by proteases like Cathepsin B.[1] This cleavage releases the unmodified, highly potent MMAE payload into the cytoplasm.
-
Microtubule Disruption: MMAE, a potent anti-tubulin agent, binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3]
-
Bystander Effect: Due to its high membrane permeability, the released MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[4][5]
Caption: Mechanism of action of a this compound ADC.
Performance Comparison: this compound vs. Alternatives
The choice of linker and payload is a critical determinant of an ADC's therapeutic index. Below is a comparison of this compound ADCs with key alternatives.
Table 1: this compound vs. Cys-mc-MMAF ADCs
| Feature | This compound ADC | Cys-mc-MMAF ADC |
| Payload | Monomethyl Auristatin E | Monomethyl Auristatin F |
| Payload Characteristic | More hydrophobic, neutral at physiological pH[4] | Hydrophilic, negatively charged at physiological pH[4] |
| Cell Membrane Permeability | High[4] | Low[4] |
| Bystander Killing Effect | Potent[4] | Minimal to none[4] |
| In Vitro Potency (IC50) | Generally lower (more potent)[4] | Generally higher (less potent)[4] |
| Therapeutic Application | Heterogeneous tumors where bystander effect is beneficial. | Homogeneous tumors where a contained cytotoxic effect is desired. |
Table 2: Cleavable (mc-vc-MMAE) vs. Non-Cleavable (mc-MMAE) Linkers
| Feature | Cleavable Linker (mc-vc-MMAE) | Non-Cleavable Linker (mc-MMAE) |
| Mechanism of Release | Enzymatic cleavage by proteases (e.g., Cathepsin B) in the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Unmodified, potent MMAE.[1] | MMAE attached to the linker and a cysteine residue (this compound).[1][6] |
| Plasma Stability | Generally lower, with potential for premature drug release.[1] | Generally higher, leading to a more stable ADC in circulation.[1] |
| Bystander Effect | High, due to the release of membrane-permeable MMAE.[1] | Low to negligible, as the released this compound is less permeable.[1][6] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[1] | Lower potential due to higher stability and limited bystander effect.[1] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[1] | Less effective in heterogeneous tumors. |
Experimental Validation Protocols
Accurate and reproducible experimental data are paramount for validating the mechanism of action and comparing the performance of different ADCs.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.
Protocol: MTT Assay
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload in complete medium. Remove the medium from the cells and add 100 µL of the different concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Caption: General workflow for an in vitro cytotoxicity assay.
ADC Internalization Assay
This assay quantifies the uptake of the ADC by target cells.
Protocol: Flow Cytometry-Based Internalization Assay using a pH-Sensitive Dye
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo™) according to the manufacturer's protocol.[9]
-
Treatment: Prepare serial dilutions of the labeled ADC in complete culture medium. Add the ADC dilutions to the cells. As a negative control, incubate a set of wells at 4°C to inhibit internalization.[9]
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours).[9]
-
Cell Harvesting: Wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The fluorescence intensity of the pH-sensitive dye will increase in the acidic environment of the endosomes and lysosomes upon internalization.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.
Caption: Workflow for a flow cytometry-based ADC internalization assay.
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Protocol: Co-culture Bystander Assay
-
Cell Preparation: Use antigen-positive (Ag+) cells and antigen-negative (Ag-) cells that are distinguishable, for example, by expressing a fluorescent protein like GFP in the Ag- cells.[10]
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[11] Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.[7]
-
Data Acquisition: Measure the viability of the Ag- (e.g., GFP-positive) cell population using a fluorescence plate reader or flow cytometry.[11]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the ADC and the untreated co-culture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Caption: General workflow for a co-culture bystander effect assay.
Conclusion
The this compound platform represents a powerful and versatile approach in ADC development. Its mechanism, centered on efficient internalization, lysosomal cleavage, and potent microtubule disruption, is well-established. The high membrane permeability of the released MMAE payload confers a significant bystander effect, making these ADCs particularly promising for treating heterogeneous tumors. However, this comes with a potential for increased off-target toxicity compared to alternatives with non-cleavable linkers or less permeable payloads like MMAF. A thorough understanding and rigorous experimental validation of the mechanism of action, as outlined in this guide, are crucial for the successful development and optimization of this compound ADCs for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cys-mc-MMAE and DM1 Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the careful selection of a cytotoxic payload being a critical determinant of therapeutic success. Among the most prominent payloads are the auristatins and maytansinoids, represented here by Cys-mc-MMAE and DM1, respectively. This guide provides an objective, data-driven comparison of these two potent anti-cancer agents, focusing on their mechanisms of action, in vitro cytotoxicity, stability, and in vivo efficacy to inform the rational design of next-generation ADCs.
At a Glance: this compound vs. DM1
| Feature | This compound | DM1 |
| Payload Class | Auristatin | Maytansinoid |
| Mechanism of Action | Tubulin polymerization inhibitor, binding at the vinca (B1221190) alkaloid site.[1] | Tubulin polymerization inhibitor, binding at the maytansine (B1676224) site.[1] |
| Linker Type | Cysteine-reactive maleimidocaproyl (mc) linker.[2] | Commonly conjugated via lysine (B10760008) residues using linkers like SMCC, but can be adapted for cysteine conjugation.[1][3] |
| Cell Permeability | Metabolite (Cys-MMAE) has lower cell permeability. | Metabolite (lys-SMCC-DM1) is also a substrate for efflux pumps. |
| Bystander Effect | Limited bystander effect due to lower permeability of the active metabolite. | Can exhibit a bystander effect, though this is dependent on the linker and resulting metabolite. |
Mechanism of Action: Disrupting the Cellular Scaffolding
Both MMAE and DM1 exert their cytotoxic effects by potently inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. This disruption ultimately leads to cell cycle arrest and apoptosis. However, they bind to distinct sites on the tubulin protein.
Monomethyl auristatin E (MMAE) , an analog of the natural product dolastatin 10, binds at the vinca alkaloid site. In the context of a this compound ADC, the antibody targets a specific antigen on the cancer cell surface. Following internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the this compound payload, which is then further metabolized to the active Cys-MMAE.
DM1 , a maytansine derivative, binds to the maytansine site on tubulin. The most well-known DM1-containing ADC, trastuzumab emtansine (T-DM1), utilizes a non-cleavable linker conjugated to lysine residues. Upon lysosomal degradation of the antibody, the active metabolite, lysine-SMCC-DM1, is released.
In Vitro Cytotoxicity: A Tale of Potency and Selectivity
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
A study comparing a cysteine-rebridged trastuzumab-MMAE ADC (DAR 4) to T-DM1 in a low HER2-expressing cell line (JIMT-1) demonstrated the superior in vitro potency of the MMAE-based conjugate.
| Cell Line | ADC | IC50 (ng/mL) |
| JIMT-1 (Low HER2) | Trastuzumab-cys-MMAE (DAR 4) | ~10 |
| JIMT-1 (Low HER2) | T-DM1 | ~100 |
Data adapted from a study evaluating a cysteine-rebridged trastuzumab-MMAE ADC.
Furthermore, a study on an ionized Cys-linker-MMAE ADC (mil40-15) highlighted its high potency in HER2-positive cell lines, with IC50 values in the nanomolar range. This study also demonstrated the target-specificity of the Cys-linker-MMAE ADC, with significantly reduced activity in HER2-negative cells. In contrast, free MMAE showed potent activity in both HER2-positive and negative cell lines, indicating a lack of selectivity. The Cys-linker-MMAE conjugate (Cys-15) alone showed weaker activity than free MMAE, which is attributed to its reduced cell membrane permeability.
An important consideration in ADC design is the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. While this can be beneficial in heterogeneous tumors, it can also increase off-target toxicity. The ionized Cys-linker-MMAE ADC showed no significant bystander effect, which may contribute to an improved therapeutic index.
Stability: A Critical Factor for Therapeutic Index
The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the cytotoxic payload can lead to systemic toxicity, while a stable ADC ensures that the payload is delivered to the target tumor cells.
A study on an ionized Cys-linker-MMAE ADC (mil40-15) demonstrated excellent plasma stability, with less than 0.01% of MMAE released after 7 days of incubation in human plasma. This suggests that the non-cleavable nature of the Cys-mc linker contributes to a highly stable conjugate.
In contrast, maytansinoid ADCs with maleimide-based linkers, such as those used for DM1 conjugation, can be susceptible to deconjugation via a retro-Michael reaction. However, studies have shown that the loss of maytansinoid from lysine-linked SMCC-DM1 ADCs via this mechanism is slow.
In Vivo Efficacy and Therapeutic Index: The Ultimate Test
Preclinical in vivo studies are crucial for evaluating the anti-tumor activity and safety profile of an ADC, which together determine its therapeutic index.
A head-to-head comparison of a cysteine-rebridged trastuzumab-MMAE ADC (DAR 4) with T-DM1 in a JIMT-1 (low HER2) xenograft model demonstrated the superior efficacy of the MMAE conjugate. This suggests that at an equivalent antibody dose, the MMAE payload delivered via a stable cysteine linkage can be more effective than DM1 delivered via a lysine-based linker in this model.
Furthermore, an in vivo study of the ionized Cys-linker-MMAE ADC (mil40-15) in a HER2-positive gastric cancer xenograft model showed significant dose-dependent anti-tumor efficacy and sustained tumor growth inhibition. Importantly, this ADC was well-tolerated at therapeutic doses, with no significant hematologic toxicity observed. The maximum tolerated dose of this Cys-linker-MMAE ADC approached that of the naked antibody, indicating a wide therapeutic window.
Studies with DM1-based ADCs have also demonstrated significant anti-tumor activity in various xenograft models of non-Hodgkin's lymphoma. The safety profile of an anti-CD30-MCC-DM1 ADC in cynomolgus monkeys showed it to be well-tolerated at doses up to 30 mg/kg.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data on a dose-response curve.
In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC at a defined concentration in plasma from different species (e.g., human, mouse) at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Analysis: Analyze the samples using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of intact ADC and free payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the conjugate.
Conclusion
Both this compound and DM1 are highly potent tubulin inhibitors that have demonstrated significant anti-tumor activity as ADC payloads. The choice between these two payloads depends on the specific therapeutic goals and the characteristics of the target antigen and tumor type.
The this compound conjugate, with its stable, non-cleavable linker and the resulting ionized active metabolite, offers the potential for a wider therapeutic window due to its excellent plasma stability and limited bystander effect. This may be particularly advantageous in treating tumors with high and homogeneous antigen expression, where a potent and highly targeted effect is desired with minimal off-target toxicity.
DM1, a clinically validated payload, has proven efficacy in various cancer types. The choice of linker for DM1 can modulate its properties, including its potential for a bystander effect.
Ultimately, the optimal payload and linker combination must be determined empirically for each specific ADC candidate through rigorous preclinical evaluation. This guide provides a framework for understanding the key characteristics of this compound and DM1 to aid in the informed design and development of novel and effective antibody-drug conjugates.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cys-mc-MMAE ADC Characterization
For researchers, scientists, and drug development professionals vested in the burgeoning field of Antibody-Drug Conjugates (ADCs), the precise characterization of these complex biotherapeutics is paramount. The covalent linkage of a cytotoxic payload, such as monomethyl auristatin E (MMAE), to a monoclonal antibody (mAb) via a linker, like maleimidocaproyl (mc), results in a heterogeneous mixture. Ensuring the quality, efficacy, and safety of these ADCs necessitates robust and reliable analytical methods. Cross-validation of these methods is a critical step to guarantee the consistency and accuracy of data across different analytical platforms.
This guide provides an objective comparison of the primary analytical techniques for the characterization of cysteine-linked mc-MMAE ADCs, with a focus on determining the drug-to-antibody ratio (DAR). We present supporting experimental data from comparative studies, detailed methodologies for key experiments, and visual workflows to aid in the selection and implementation of these techniques.
Key Analytical Techniques for ADC Characterization
The primary methods for characterizing Cys-mc-MMAE ADCs include Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS). Each technique offers distinct advantages and provides complementary information regarding the ADC's critical quality attributes.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity under non-denaturing conditions.[1] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR species).[2] HIC is a reference technique for analyzing cysteine-linked ADCs due to the significantly reduced heterogeneity compared to lysine-conjugated ADCs.[3]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): This method provides information on the molecular weights of the ADC's constituent light and heavy chains after reduction of the disulfide bonds. This allows for the determination of the number of drugs conjugated to each chain and, consequently, the calculation of the average DAR.[4] RPLC-MS can spectrally resolve all DAR species, and the use of a mass spectrometer eliminates the need for complete chromatographic separation.[4]
Comparative Analysis of Performance
A key study by Källsten et al. (2018) provides a direct experimental comparison of HIC-UV/Vis and RPLC-MS (using both QToF and Orbitrap analyzers) for the analysis of four batches of cysteine-linked Trastuzumab-MMAE ADCs with varying average DARs. The results of this study are summarized below.
Data Presentation: Drug-to-Antibody Ratio (DAR) Comparison
| ADC Batch | Average DAR by HIC-UV/Vis | Average DAR by RPLC-MS (QToF) | Average DAR by RPLC-MS (Orbitrap) |
| Low DAR | 1.8 | 1.7 | 1.9 |
| Mid DAR 1 | 3.6 | 3.5 | 3.7 |
| Mid DAR 2 | 5.8 | 5.7 | 5.9 |
| High DAR | 7.5 | 7.4 | 7.6 |
Data adapted from Källsten et al., Analyst, 2018.
The data indicates that the determined average DAR values from all techniques were comparable across the different ADC batches. This suggests that for the overall determination of the average DAR, both HIC and RPLC-MS provide consistent results. However, the choice of mass analyzer in RPLC-MS was found to be more critical for determining the accurate molecular weights of the light and heavy chains than for evaluating the average DAR of a given batch. It is also important to note that ambiguous DAR assignment in HIC-UV/Vis or a bias for either the light or heavy chain fragments in mass spectrometry-based techniques can influence the obtained average DAR value, making the use of complementary techniques advisable.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Hydrophobic Interaction Chromatography (HIC-UV/Vis)
Principle: This method separates ADC species based on differences in their surface hydrophobicity using a stationary phase with hydrophobic ligands. A decreasing salt gradient is used to elute the species, with higher DAR species being more hydrophobic and thus eluting later.
Methodology:
-
Sample Preparation: Dilute 80 μg of the ADC sample to a final concentration of 0.8 mg/mL in 1 M ammonium (B1175870) sulfate.
-
LC System: An Agilent 1100 HPLC system or equivalent with a diode-array detector.
-
Column: Waters Protein Pak Hi Res HIC 2.5 μm, 4.6 × 100 mm.
-
Mobile Phase A: 62.5 mM sodium phosphate (B84403) buffer (pH 6.9), 5% isopropanol, and 1.25 M (NH₄)₂SO₄.
-
Mobile Phase B: 62.5 mM sodium phosphate buffer (pH 6.9) with 5% isopropanol.
-
Gradient: 0–100% Mobile Phase B over a specified time.
-
Detection: Monitor the absorbance at 220 nm and 280 nm.
-
Data Analysis: Calculate the average DAR by determining the relative peak area of each DAR species and using a weighted average formula.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
Principle: This technique separates the light and heavy chains of the ADC after reduction of the interchain disulfide bonds. The separation is based on the hydrophobicity of the chains. Mass spectrometry is then used to determine the mass of each chain, from which the number of conjugated drugs can be determined.
Methodology:
-
Sample Preparation (Reduction): Reduce the ADC sample using a suitable reducing agent (e.g., DTT or TCEP) to separate the light and heavy chains.
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., QToF or Orbitrap).
-
Column: A reversed-phase column suitable for protein separation (e.g., a C4 or C8 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient of Mobile Phase B to elute the light and heavy chains.
-
Mass Spectrometry: Acquire mass spectra in a positive ion mode over an appropriate m/z range.
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge masses of the light and heavy chains. Calculate the average DAR based on the relative abundance of the different drug-loaded chain species.
Mandatory Visualization
Cross-Validation Workflow
Caption: Workflow for cross-validation of HIC and RPLC-MS methods.
This guide provides a foundational understanding of the cross-validation of analytical methods for this compound ADC characterization. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, the stage of drug development, and available instrumentation. The use of orthogonal techniques is highly recommended to ensure a comprehensive and accurate characterization of these complex and promising therapeutic agents.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
Cleavable vs. Non-Cleavable Linkers for MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of an effective and safe antibody-drug conjugate (ADC). For ADCs utilizing the potent cytotoxic agent monomethyl auristatin E (MMAE), the choice between a cleavable and a non-cleavable linker profoundly influences the ADC's mechanism of action, stability, and overall therapeutic index. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC design.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) within the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Unmodified, highly potent MMAE.[1] | MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1] |
| Plasma Stability | Generally lower, with potential for premature payload release.[1] | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High, due to the release of membrane-permeable MMAE. | Low to negligible, as the released payload is charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective against antigen-negative cells within the tumor. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies to highlight the performance differences between cleavable and non-cleavable MMAE ADCs. It is important to note that direct head-to-head comparisons with the same antibody under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a representative comparison.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Bystander Effect (in co-culture) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | SK-BR-3 (HER2+++) | HER2 | 5-20 | Significant | |
| Trastuzumab-DM1 (non-MMAE payload for comparison) | Non-Cleavable | SK-BR-3 (HER2+++) | HER2 | 10-50 | Minimal | |
| HB22.7-vcMMAE | Cleavable | DoHH2 (CD22+) | CD22 | 20-284 | Not Reported | |
| mil40-Cys-linker-MMAE | Non-Cleavable | BT-474 (HER2+) | HER2 | ~3 (IC50 in M: 10⁻¹¹) | Low (IC50 in M: 10⁻⁹) |
Plasma Stability
| ADC Construct/Analyte | Linker Type | Species | Time | % MMAE Release | Reference |
| vc-MMAE ADCs | Cleavable | Human | 6 days | <1% | |
| vc-MMAE ADCs | Cleavable | Monkey | 6 days | <1% | |
| vc-MMAE ADCs | Cleavable | Rat | 6 days | ~2.5-4% | |
| vc-MMAE ADCs | Cleavable | Mouse | 6 days | ~25% | |
| Cys-linker-MMAE ADC | Non-Cleavable | Human | 7 days | <0.01% |
In Vivo Efficacy (Xenograft Models)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | |
| Trastuzumab-DM1 (non-MMAE payload for comparison) | Non-Cleavable | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | |
| HB22.7-vcMMAE | Cleavable | DoHH2 NHL Xenograft | 7.5 mg/kg, single dose | Complete and persistent response | |
| Fc-U-ZHER2-MMAE | Cleavable | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals |
Signaling Pathways and Mechanisms of Action
The cytotoxic payload, MMAE, induces cell death by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The primary distinction between cleavable and non-cleavable linkers lies in how MMAE is delivered to its intracellular target.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Plating: Seed antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the cleavable and non-cleavable ADCs to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Co-Culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Use a high-content imaging system or flow cytometer to count the number of viable GFP-positive (antigen-negative) cells.
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture to the monoculture control to quantify the bystander killing effect.
Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC and quantifies the premature release of the payload in plasma.
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile.
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the amount of released free payload (e.g., MMAE).
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the initial total payload on the ADC.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents, typically via intravenous injection, at specified doses and schedules.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised and weighed.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
Conclusion
The decision between a cleavable and a non-cleavable linker for an MMAE-based ADC is a strategic one that must be tailored to the specific target and therapeutic context. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the powerful bystander effect. However, this comes with a potential for lower plasma stability and increased off-target toxicity. Conversely, non-cleavable linkers provide greater stability, which can lead to an improved safety profile and a wider therapeutic window, but their efficacy is restricted to antigen-expressing cells. A thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is essential to select the optimal linker strategy and advance the most promising ADC candidates toward clinical development.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cys-mc-MMAE
For Immediate Implementation by Laboratory Personnel
The handling and disposal of highly potent compounds such as Cys-mc-MMAE, a key component in antibody-drug conjugates (ADCs), requires stringent safety protocols to protect researchers and the environment. As a cytotoxic agent, this compound must be managed as hazardous waste from collection to final disposal.[1] Adherence to the following procedural guidelines is critical for ensuring the safe inactivation and disposal of this compound.
The primary objective of the disposal protocol is the chemical inactivation of the cytotoxic monomethyl auristatin E (MMAE) payload prior to final disposal.[1] The following step-by-step instructions provide a framework for the safe management and disposal of this compound waste.
Chemical Inactivation and Disposal Protocols
Two primary methods for the chemical inactivation of MMAE-containing waste are recommended. The choice of protocol may depend on laboratory capabilities and the specific composition of the waste solution.
Protocol 1: Two-Step Hydrolysis and Oxidation
This is the recommended procedure as it first separates the highly potent MMAE from its carrier, facilitating its subsequent degradation.[1]
-
Waste Solution Preparation :
-
Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container.
-
If the waste is in solid or lyophilized form, reconstitute it in a minimal amount of a suitable solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.[1]
-
-
Base Hydrolysis of the Linker :
-
To the waste solution, add a sufficient volume of a concentrated sodium hydroxide (B78521) (NaOH) solution to achieve a final concentration of at least 1 M NaOH.
-
Gently mix the solution.
-
Allow the reaction to proceed for a minimum of 24 hours at room temperature to cleave the linker.[1]
-
-
Oxidative Degradation of MMAE :
-
After the hydrolysis step, slowly add a volume of 5.25% sodium hypochlorite (B82951) (household bleach) solution equal to the volume of the waste solution.
-
Gently mix and allow the solution to react for at least one hour at room temperature.
-
-
Neutralization and Disposal :
-
Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
-
Protocol 2: One-Step Oxidative Degradation
This protocol is a simpler alternative, though it may be less controlled as it degrades the entire ADC complex simultaneously.
-
Waste Solution Preparation :
-
Follow the same procedure as in Protocol 1 for preparing the waste solution.
-
-
Oxidative Degradation :
-
To the waste solution, add an equal volume of 5.25% sodium hypochlorite solution.
-
Gently mix the solution and allow it to react for a minimum of one hour at room temperature.
-
-
Disposal :
-
Dispose of the resulting solution in accordance with all applicable hazardous waste regulations. Neutralization may be required depending on local guidelines.
-
| Parameter | Protocol 1: Two-Step Hydrolysis and Oxidation | Protocol 2: One-Step Oxidative Degradation |
| Step 1 Reagent | Sodium Hydroxide (NaOH) | 5.25% Sodium Hypochlorite |
| Step 1 Concentration | Final concentration of at least 1 M | Equal volume to waste solution |
| Step 1 Reaction Time | Minimum 24 hours | Minimum 1 hour |
| Step 2 Reagent | 5.25% Sodium Hypochlorite | N/A |
| Step 2 Concentration | Equal volume to waste solution | N/A |
| Step 2 Reaction Time | Minimum 1 hour | N/A |
| Final Step | Neutralization to pH 6.0-8.0 | Disposal (Neutralization may be required) |
A summary of the chemical inactivation protocols for this compound waste.
Experimental Workflow and Safety Considerations
The proper handling of ADCs and their components is paramount due to their high potency. A comprehensive safety program should be in place that includes employee training, the use of personal protective equipment (PPE), and established work practices for containment. All handling of this compound and its waste should be performed in a controlled environment, such as a chemical fume hood or an isolator, to prevent exposure.
A diagram illustrating the decision-making process for the proper disposal of this compound waste.
All waste containers must be clearly labeled as hazardous waste, including the chemical constituents and their estimated percentages. Do not mix this compound waste with other types of waste to prevent potentially dangerous reactions. In case of a spill, absorb the material with suitable absorbent pads, place all residue in a sealed container, and decontaminate the area thoroughly. Always consult the material safety data sheet (MSDS) for this compound and adhere to the specific safety and handling guidelines provided by your institution's environmental health and safety (EHS) department.
References
Navigating the Safe Handling of Cys-mc-MMAE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the potent cytotoxicity of Cys-mc-MMAE, a key component in antibody-drug conjugates (ADCs), necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safely handling this compound. The required level of protection varies depending on the specific operation being performed. The following table summarizes the recommended PPE for different laboratory activities.
| Operation | Required Personal Protective Equipment |
| Receiving and Inspection | - Lab coat- Safety glasses with side shields- One pair of nitrile gloves |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, certified Class II Biological Safety Cabinet (BSC) or an isolator- Disposable, solid-front, back-closure gown- Double-layered nitrile gloves (outer glove cuff over gown sleeve)- NIOSH-approved respirator (e.g., N95 or higher)- Full-face shield or chemical splash goggles |
| Preparation of Solutions | - Dedicated, certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood- Disposable, solid-front, back-closure gown- Double-layered nitrile gloves (outer glove cuff over gown sleeve)- Safety glasses with side shields or chemical splash goggles |
| General Laboratory Work (Handling Solutions) | - Lab coat- Nitrile gloves- Safety glasses with side shields |
| Spill Cleanup | - Disposable, solid-front, back-closure gown- Double-layered nitrile gloves- NIOSH-approved respirator- Chemical splash goggles or full-face shield- Shoe covers |
| Waste Disposal | - Lab coat or disposable gown- Nitrile gloves- Safety glasses with side shields |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical to maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the outer packaging for any signs of damage. Don a lab coat, safety glasses, and nitrile gloves before opening the shipping container in a designated area. Carefully inspect the primary container for any breaches. This compound should be stored in a securely sealed container in a designated, locked, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which are typically -80°C for six months or -20°C for one month for stock solutions.[1]
Preparation of Stock Solutions
All handling of powdered this compound must be conducted within a certified Class II Biological Safety Cabinet or an isolator to prevent inhalation of airborne particles. Use appropriate PPE as detailed in the table above. When preparing solutions, add the solvent slowly to the powder to avoid aerosolization. Ensure all equipment used in the preparation process is decontaminated after use.
Experimental Use
When working with solutions of this compound, always handle them within a chemical fume hood or BSC. Use disposable plasticware whenever possible to minimize the need for cleaning contaminated equipment. After handling, thoroughly wash hands and any exposed skin.
Spill Response
In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, trained personnel wearing appropriate PPE should contain the spill with absorbent pads from a chemical spill kit. The contaminated area should then be decontaminated. For large spills, evacuate the laboratory and contact the institution's safety officer.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable plasticware, and absorbent materials should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Chemical inactivation of the MMAE payload through methods such as base hydrolysis or oxidation may be considered prior to disposal, following established and validated procedures.[3]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the highly potent compound this compound, ensuring a safe and controlled laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
